molecular formula C₅H₅BrN₂ B1155486 5-Bromo-3-methylpyridazine

5-Bromo-3-methylpyridazine

Cat. No.: B1155486
M. Wt: 173.01
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methylpyridazine, also known as 5-Bromo-3-methylpyridazine, is a useful research compound. Its molecular formula is C₅H₅BrN₂ and its molecular weight is 173.01. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₅H₅BrN₂

Molecular Weight

173.01

Synonyms

5-Bromo-3-methyl-pyridazine

Origin of Product

United States

Foundational & Exploratory

5-Bromo-3-methylpyridazine SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-3-methylpyridazine , a critical heterocyclic intermediate in medicinal chemistry.

Content Type: Technical Reference & Experimental Guide Subject: 5-Bromo-3-methylpyridazine (CAS: 1891259-97-4) Keywords: Heterocyclic Chemistry, Pyridazine Scaffolds, Suzuki Coupling, Drug Design[1]

Executive Summary

5-Bromo-3-methylpyridazine is an electron-deficient heteroaromatic scaffold widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its 1,2-diazine ring, the compound serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr). Its structural motif is particularly valued in the development of COX-2 inhibitors and antifungal agents due to the pyridazine ring's ability to engage in hydrogen bonding and π-stacking interactions within protein active sites.

Chemical Identity & Digital Identifiers

Precise identification is paramount for database integration and regulatory compliance. The following data points are verified against chemical registries.

Structural Nomenclature
  • IUPAC Name: 5-Bromo-3-methylpyridazine[2]

  • Common Name: 5-Bromo-3-methyl-1,2-diazine

  • CAS Registry Number: 1891259-97-4[2][3]

Digital Identifiers
Identifier TypeData StringNotes
SMILES CC1=CC(=CN=N1)BrCanonical representation
InChI String InChI=1S/C5H5BrN2/c1-4-2-5(6)3-7-8-4/h2-3H,1H3Standard InChI
InChIKey FAHTYHGGUHLPHL-UHFFFAOYSA-NNote: Key often associated with the hydrobromide salt form in commercial catalogs.
Molecular Formula C5H5BrN2-
Structural Visualization

The pyridazine ring numbering is critical for distinguishing this isomer from its 4-bromo or 6-methyl counterparts.

PyridazineStructure Figure 1: Ring numbering of 5-Bromo-3-methylpyridazine. Note the N1-N2 bond. N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 Me CH3 C3->Me Pos 3 C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br Pos 5 C6->N1 aromatic

Physicochemical Properties

Understanding the physical profile is essential for assay development and formulation.

PropertyValueContext for Drug Design
Molecular Weight 173.01 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) ~0.9 - 1.2Moderate lipophilicity; favorable for oral bioavailability.
Topological Polar Surface Area (TPSA) ~25.8 ŲIndicates good membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 2 (N atoms)Pyridazine nitrogens are weak bases but good acceptors.
H-Bond Donors 0-
Physical State Solid / PowderTypically off-white to pale yellow crystalline solid.

Synthetic Utility & Reactivity

The 5-bromo position acts as a "chemical handle," enabling the rapid expansion of the core scaffold into complex libraries.

Core Reactivity Profile
  • Suzuki-Miyaura Coupling: The C-Br bond at position 5 is highly reactive toward oxidative addition by Pd(0) species, facilitating coupling with aryl/heteroaryl boronic acids.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than the 3- or 6-positions (alpha to nitrogen), the 5-position can undergo SNAr under forcing conditions or with strong nucleophiles due to the electron-withdrawing nature of the diazine ring.

  • Lithium-Halogen Exchange: Treatment with n-BuLi allows for the generation of the 5-lithio species, which can be trapped with electrophiles (e.g., aldehydes, ketones).

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-Aryl-3-methylpyridazine derivatives. Rationale: This protocol utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic reactant solubility.

Materials:

  • Substrate: 5-Bromo-3-methylpyridazine (1.0 equiv)

  • Reagent: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridazine substrate, arylboronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/H2O). Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas. Seal the vial.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Reaction Workflow Diagram

SuzukiWorkflow Figure 2: Optimized Suzuki-Miyaura coupling workflow for 5-bromo-3-methylpyridazine. Start Start: 5-Bromo-3-methylpyridazine + Arylboronic Acid Degas Degas Solvent (Dioxane/Water) Remove O2 Start->Degas Preparation Catalyst Add Catalyst Pd(dppf)Cl2 (Inert Atmosphere) Degas->Catalyst Activation Heat Reaction 80-100°C, 4-12h Catalyst->Heat Coupling Workup Workup Extraction (EtOAc/H2O) Drying (Na2SO4) Heat->Workup Completion Product Final Product 5-Aryl-3-methylpyridazine Workup->Product Purification

Synthesis & Production Routes

While commercially available, the synthesis of the core scaffold is instructive for derivative design.

Primary Route (Triazole Method): A specialized synthesis involves the transformation of 1,2,4-triazol-4-amine derivatives. This method is often employed to access specific substitution patterns on the pyridazine ring that are difficult to achieve via direct halogenation of methylpyridazine.

Alternative Route (Dicarbonyl Condensation):

  • Precursor: Reaction of hydrazine with levulinic acid derivatives or 1,4-dicarbonyl compounds yields the dihydropyridazine or pyridazinone core.

  • Aromatization/Functionalization: Oxidation to the pyridazine followed by bromination (often using POBr3 if starting from a pyridazinone, or Br2/AcOH for direct ring bromination).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound may be sensitive to light; amber vials are recommended.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Halogenated organic waste protocols apply.

References

  • ChemicalBook. (2023). 5-Bromo-3-methylpyridazine Properties and Synthesis. Retrieved from

  • PubChem. (2025).[5][6] 5-Bromo-3-methylpyridazine hydrobromide Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. (2017).[4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol adaptation source). Retrieved from

  • BenchChem. (2025).[7] Nucleophilic Substitution Reactions of Pyridazine Derivatives. Retrieved from

Sources

An In-depth Technical Guide to Determining the Solubility of 5-Bromo-3-methylpyridazine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Scientific Research

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property. It dictates the formulation possibilities, bioavailability, and reaction kinetics of active molecules. 5-Bromo-3-methylpyridazine, an important heterocyclic building block, is frequently utilized in the synthesis of biologically active compounds.[1] A thorough understanding of its solubility in common laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is paramount for its effective application.

This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for determining the solubility of 5-Bromo-3-methylpyridazine in DMSO and methanol. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for each step, ensuring a robust and reproducible approach.

Physicochemical Properties of Key Compounds

A foundational understanding of the solute and solvents is essential to interpreting solubility data.

5-Bromo-3-methylpyridazine:

PropertyValue
Molecular FormulaC₅H₅BrN₂
Molecular Weight172.01 g/mol
Predicted Boiling Point282.7±20.0 °C[1]
Predicted Density1.596±0.06 g/cm³[1]
Predicted pKa2.23±0.10[1]

Solvents:

PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Molecular Weight78.13 g/mol [2]32.04 g/mol [3]
Boiling Point189 °C[2]64.7 °C[4][5]
Density1.1004 g/mL[6]0.792 g/cm³[4]
Dielectric Constant46.732.7
PolarityPolar aprotic[6]Polar protic[4]

Theoretical Framework for Solubility

The adage "like dissolves like" provides a preliminary framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules.

  • Methanol , as a polar protic solvent, can engage in hydrogen bonding through its hydroxyl group. It is an effective solvent for polar molecules and salts.[3][7]

  • DMSO is a polar aprotic solvent.[6] While it cannot donate hydrogen bonds, its highly polar sulfoxide group makes it an excellent hydrogen bond acceptor and capable of dissolving a wide range of polar and nonpolar compounds.[6][8][9]

Given the structure of 5-Bromo-3-methylpyridazine, which contains polar nitrogen atoms and a halogen, it is expected to exhibit some degree of solubility in both polar solvents. However, the extent of this solubility will be influenced by the specific interactions with each solvent.

Experimental Determination of Solubility

The following is a detailed, self-validating protocol for the quantitative determination of the solubility of 5-Bromo-3-methylpyridazine.

Materials and Equipment
  • 5-Bromo-3-methylpyridazine (purity ≥98%)

  • Anhydrous DMSO (ACS grade or higher)

  • Anhydrous Methanol (ACS grade or higher)

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Calibrated positive displacement micropipettes

  • HPLC-UV system

  • Syringe filters (0.22 µm, compatible with DMSO and methanol)

  • Autosampler vials

  • Class A volumetric flasks

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis A Prepare supersaturated solution of 5-Bromo-3-methylpyridazine in DMSO/Methanol B Equilibrate at controlled temperature with agitation A->B 24-48h C Withdraw aliquot of supernatant B->C D Filter through 0.22 µm syringe filter C->D E Perform serial dilutions D->E F Analyze by HPLC-UV E->F G Quantify against calibration curve F->G

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

Part 1: Preparation of Saturated Solutions

  • Aliquot Solvents: To several appropriately sized, sealable glass vials, add a precise volume (e.g., 2.00 mL) of DMSO and methanol, respectively.

  • Add Excess Solute: Add an excess amount of 5-Bromo-3-methylpyridazine to each vial. The goal is to create a slurry where undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for 24-48 hours with constant agitation. This ensures that the solution reaches equilibrium saturation.

Part 2: Sample Collection and Preparation

  • Centrifugation: After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Aliquot and Filter: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately weigh the filtered solution. Perform a series of precise dilutions with the appropriate solvent (DMSO or methanol) to bring the concentration into the linear range of the analytical method.

Part 3: Quantitative Analysis by HPLC-UV

  • Calibration Curve: Prepare a series of standard solutions of 5-Bromo-3-methylpyridazine of known concentrations in both DMSO and methanol.

  • HPLC Analysis: Analyze the diluted samples and the standard solutions using a validated HPLC-UV method. The method should be capable of separating the analyte from any potential impurities.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression of this curve to determine the concentration of 5-Bromo-3-methylpyridazine in the diluted samples.

  • Calculate Solubility: Back-calculate the concentration in the original saturated solution, accounting for all dilutions, to determine the solubility in mg/mL or mol/L.

Self-Validating System and Causality
  • Why excess solute? To ensure the solution reaches its maximum saturation point at the given temperature.

  • Why a 24-48 hour equilibration? To allow sufficient time for the dissolution process to reach equilibrium.

  • Why filtration? To remove any solid particles that could lead to an overestimation of solubility.

  • Why a calibration curve? To ensure accurate quantification of the analyte within the linear dynamic range of the detector.

Expected Results and Interpretation

While specific quantitative data is not available in the literature, a qualitative prediction can be made based on the solvent properties. DMSO, with its higher polarity and ability to act as a strong hydrogen bond acceptor, is anticipated to be a better solvent for 5-Bromo-3-methylpyridazine than methanol.

The experimentally determined solubility values should be presented in a clear, tabular format for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value

Safety and Handling

  • 5-Bromo-3-methylpyridazine: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • DMSO: Wear gloves, as DMSO can facilitate the absorption of other chemicals through the skin.[2]

  • Methanol: Methanol is flammable and toxic.[4][5][13] Handle in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility of 5-Bromo-3-methylpyridazine in DMSO and methanol. By adhering to the detailed protocol and understanding the underlying principles, researchers can generate accurate and reproducible solubility data. This information is invaluable for the rational design of experiments, the development of formulations, and the successful application of this important chemical intermediate in further research and development endeavors.

References

  • Chem-Impex. (n.d.). 5-Bromo-3-pyridinemethanol.
  • Reddit. (2022, May 7). Determination of maximum solubility?. r/OrganicChemistry.
  • ChemicalBook. (2023, July 12). 5-bromo-3-methylpyridazine.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-5-bromo-3-methylpyridine Safety Data Sheet.
  • PubChem. (n.d.). Methanol.
  • Wikipedia. (n.d.). Methanol.
  • Gaylord Chemical. (n.d.). Technical Bulletin: Reaction Solvent Dimethyl Sulfoxide (DMSO).
  • Echemi. (n.d.). 5-Bromo-3-hydroxy-2-methylpyridine SDS.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Cetiner Engineering. (n.d.). Physical Properties of Methanol.
  • TCI America. (2018, July 6). 2-Bromo-5-methylpyridine Safety Data Sheet.
  • ChemicalBook. (n.d.). Methanol.
  • MilliporeSigma. (2025, November 7). 1-Bromo-3-methylbutane Safety Data Sheet.
  • PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ?.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Ramazzotti, M., et al. (n.d.). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems.

Sources

5-Bromo-3-methylpyridazine: A Core Component in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure, offering a unique combination of physicochemical properties that are highly advantageous for drug design. As a Senior Application Scientist, this guide provides a comprehensive technical overview of 5-Bromo-3-methylpyridazine, a key building block whose strategic importance is growing, particularly in the synthesis of targeted therapeutics. This document will delve into its fundamental properties, synthesis, and critical role in the development of novel pharmaceuticals, with a focus on providing actionable insights for laboratory and clinical research professionals.

Core Molecular Profile

5-Bromo-3-methylpyridazine is a halogenated diazine that serves as a versatile intermediate in organic synthesis. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity. The methyl group at the 3-position can influence the molecule's steric and electronic properties, which can be fine-tuned for optimal interaction with biological targets.

Physical and Chemical Properties

The fundamental properties of 5-Bromo-3-methylpyridazine are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are computational predictions and should be considered as such in experimental design.

PropertyValueSource
Molecular Weight 173.01 g/mol [1]
CAS Number 1891259-97-4[2]
Physical Appearance Solid
Boiling Point 282.7±20.0 °C (Predicted)[2]
Density 1.596±0.06 g/cm³ (Predicted)[2]
pKa 2.23±0.10 (Predicted)[2]

The Strategic Importance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design. It is often employed as a bioisostere for phenyl, pyridine, pyrimidine, and pyrazine rings. The two adjacent nitrogen atoms create a significant dipole moment, which can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts—a desirable characteristic for drug candidates. Furthermore, these nitrogen atoms can act as hydrogen bond acceptors, playing a crucial role in molecular recognition and binding to biological targets.[3]

The introduction of a bromine atom, as in 5-Bromo-3-methylpyridazine, is a key strategic decision in the design of building blocks for combinatorial chemistry and library synthesis. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic and efficient exploration of the chemical space around the pyridazine core, which is fundamental to the optimization of lead compounds in drug discovery programs.

Synthesis of 5-Bromo-3-methylpyridazine: A Representative Protocol

While specific experimental details for the synthesis of 5-Bromo-3-methylpyridazine are not widely published, a general and representative protocol can be adapted from the synthesis of structurally similar bromo-heterocycles. A common approach involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.

Disclaimer: The following protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize 5-Bromo-3-methylpyridazine from a suitable amino-pyridazine precursor.

Materials:

  • 3-Amino-5-methylpyridazine (or a suitable precursor)

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the amino-pyridazine precursor in 48% hydrobromic acid.

    • Cool the mixture to -5 to 0 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

    • Stir the reaction mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution is expected.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 5-Bromo-3-methylpyridazine by column chromatography on silica gel or by recrystallization to yield the final product.

Causality Behind Experimental Choices:

  • The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) bromide serves as a catalyst to facilitate the displacement of the diazonium group with a bromide ion.

  • The choice of an organic solvent for extraction depends on the polarity of the product and its solubility.

  • Purification by chromatography or recrystallization is essential to remove unreacted starting materials and byproducts, ensuring high purity of the final compound.

Applications in Drug Discovery: A Focus on COX-2 Inhibitors

The pyridazine scaffold is a key feature in a number of pharmacologically active compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties. 5-Bromo-3-methylpyridazine is particularly noted as an intermediate in the synthesis of potent and selective cyclooxygenase-2 (COX-2) inhibitors.[2]

COX-2 is an enzyme that is often overexpressed in inflammatory diseases and various cancers. Therefore, the development of selective COX-2 inhibitors is a major goal in pharmaceutical research to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyridazine moiety has been identified as a promising scaffold for the development of such non-ulcerogenic COX-2 inhibitors.[3] The structural features of pyridazine derivatives allow them to fit into the active site of the COX-2 enzyme, leading to its inhibition. The ability to easily modify the pyridazine core, for which 5-Bromo-3-methylpyridazine is a prime example, is crucial for developing compounds with high potency and selectivity.

The general workflow for the discovery of bioactive compounds using 5-Bromo-3-methylpyridazine as a starting material is depicted in the following diagram.

G A 5-Bromo-3-methylpyridazine (Core Building Block) B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B React with various boronic acids, alkynes, etc. C Diverse Library of Pyridazine Derivatives B->C D High-Throughput Screening (e.g., COX-2 Inhibition Assay) C->D E Identification of Hit Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: A generalized workflow for the utilization of 5-Bromo-3-methylpyridazine in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-3-methylpyridazine. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

5-Bromo-3-methylpyridazine is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined molecular weight and solid physical form, combined with the reactivity of the bromine substituent, make it an ideal starting material for the synthesis of diverse chemical libraries. The strategic importance of the pyridazine scaffold, particularly in the development of selective COX-2 inhibitors, underscores the potential of 5-Bromo-3-methylpyridazine in the ongoing quest for safer and more effective therapeutics. This guide provides a foundational understanding of this key intermediate, empowering researchers and drug development professionals to leverage its potential in their scientific endeavors.

References

  • abcr Gute Chemie. AB505171 | CAS 1891259-97-4. [Link]

  • PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • PubMed Central. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. [Link]

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5-Bromo-3-methylpyridazine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Ascendancy of the Pyridazine Core in Drug Design

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a versatile component in the design of novel therapeutics.[1][2][3] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] This guide focuses on a particularly valuable derivative, 5-Bromo-3-methylpyridazine, exploring its strategic importance as a versatile building block in the synthesis of next-generation therapeutic agents.

Physicochemical Properties and Reactivity Profile of 5-Bromo-3-methylpyridazine

5-Bromo-3-methylpyridazine (CAS No: 1891259-97-4) is a key intermediate whose strategic functionalization allows for the exploration of vast chemical space in drug discovery programs.[6] Its chemical structure, featuring a bromine atom at the 5-position and a methyl group at the 3-position, provides two key points for molecular diversification.

PropertyPredicted ValueReference
Molecular Formula C₅H₅BrN₂[7]
Molecular Weight 173.01 g/mol [7]
Boiling Point 282.7±20.0 °C[6]
Density 1.596±0.06 g/cm³[6]
pKa 2.23±0.10[6]

The bromine atom at the 5-position is the primary reactive handle, making the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern medicinal chemistry for establishing structure-activity relationships (SAR).

Synthetic Strategies and Methodologies

While specific experimental details for the synthesis of 5-Bromo-3-methylpyridazine are not extensively documented in publicly available literature, analogous synthetic routes for isomeric and related compounds provide valuable insights into its probable preparation. A common strategy involves the diazotization of an amino-substituted methylpyridine followed by bromination.[8][9]

A plausible synthetic pathway, adapted from methodologies for related compounds, is outlined below:

Synthesis_Pathway A 3-Amino-5-methylpyridine B Diazonium Salt Intermediate A->B  NaNO₂, HBr, <0 °C   C 5-Bromo-3-methylpyridazine B->C  CuBr  

Figure 1: Plausible synthetic route to 5-Bromo-3-methylpyridazine.

This transformation, a standard Sandmeyer reaction, would involve the initial formation of a diazonium salt from the corresponding aminomethylpyridine, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.

The Role of 5-Bromo-3-methylpyridazine in the Synthesis of Bioactive Molecules

The true value of 5-Bromo-3-methylpyridazine lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. Its utility has been particularly noted in the development of selective cyclooxygenase-2 (COX-2) inhibitors and novel antifungal agents.[6]

Application in the Synthesis of Selective COX-2 Inhibitors

Chronic inflammation, driven by the overexpression of the COX-2 enzyme, is a key factor in a multitude of diseases. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. The pyridazine scaffold has been identified as a promising template for the design of such inhibitors.[4][10][11]

5-Bromo-3-methylpyridazine serves as a crucial starting point for the synthesis of these inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl moieties through cross-coupling reactions, which is a common feature in many potent COX-2 inhibitors.

COX2_Inhibitor_Synthesis A 5-Bromo-3-methylpyridazine C Substituted Pyridazine Core A->C  Suzuki Coupling (Pd catalyst, base)   B Arylboronic Acid B->C D Further Functionalization C->D  Multi-step synthesis   E Potent and Selective COX-2 Inhibitor D->E

Figure 2: General workflow for synthesizing COX-2 inhibitors.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[12][13][14] The following is a general, self-validating protocol for the coupling of an aryl halide like 5-Bromo-3-methylpyridazine with a boronic acid, adapted from procedures for similar substrates.[15][16]

Materials:

  • 5-Bromo-3-methylpyridazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (degassed)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-3-methylpyridazine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst.

  • Base: Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[12]

  • Mixed Solvent System (Organic/Aqueous): Often enhances the solubility of both the organic and inorganic reagents, facilitating the reaction.

  • Palladium Catalyst: The choice of catalyst and ligands can significantly influence the reaction efficiency and can be screened for optimal performance.

Application in the Synthesis of Novel Antifungal Agents

The rise of drug-resistant fungal infections necessitates the development of new antifungal agents with novel mechanisms of action. Pyridazine derivatives have shown promise in this area, and 5-Bromo-3-methylpyridazine can be a key starting material for creating libraries of potential antifungal compounds.[6][17][18][19]

The synthetic approach often involves the displacement of the bromide with various nucleophiles or its use in cross-coupling reactions to build molecular complexity.

Conclusion and Future Outlook

5-Bromo-3-methylpyridazine is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its utility in the construction of selective COX-2 inhibitors and potential antifungal agents highlights its value in modern drug discovery. As the demand for new and effective treatments for a range of diseases continues to grow, the creative and efficient use of such well-functionalized heterocyclic building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research and development.

References

  • Google Patents. (2011, February 2). Method for preparing 5-bromo-2-methylpyridine.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • Sciencemadness Discussion Board. (2008, May 16). how to synthesis5--methyl-- 3-bromo-pyridine. Retrieved from [Link]

  • MDPI. (2018, November 28). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2020, January 21). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • PMC. (2022, October 26). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • Google Patents. (2015, June 25). Fluorophenyl pyrazol compounds.
  • MDPI. (2009, September 18). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • ResearchGate. (2022, August 10). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Retrieved from [Link]

  • Google Patents. (2020, February 13). Prmt5 inhibitors.
  • PubMed. (2024, August 1). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-methylpyridazine hydrobromide. Retrieved from [Link]

  • IJCRT.org. (2023, February). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Retrieved from [Link]

  • Google Patents. (2022, August 23). PRMT5 inhibitors.
  • MedChemComm. (2011, June 10). Are pyridazines privileged structures?. Retrieved from [Link]

  • RSC Publishing. (2022, October 26). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • Google Patents. (2019, May 30). Heterocyclic compounds as prmt5 inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved from [Link]

  • PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Google Patents. (2024, January 11). Cd73 compounds.
  • Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • MDPI. (2022, January 11). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

The Untapped Potential of 3,5-Disubstituted Pyridazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, underpinning a wide array of pharmacologically active compounds. While extensive research has focused on various substitution patterns, the 3,5-disubstituted pyridazine framework remains a relatively underexplored chemical space teeming with potential. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological significance of 3,5-disubstituted pyridazine derivatives. We will delve into key synthetic strategies, explore their diverse bioactivities—with a focus on anticancer, antimicrobial, and cardiovascular applications—and elucidate the underlying structure-activity relationships. This guide aims to be a critical resource for researchers, offering insights to unlock the therapeutic promise of this versatile molecular architecture.

The Pyridazine Core: A Foundation for Diverse Bioactivity

Pyridazine and its derivatives have garnered significant attention in drug discovery due to their remarkable pharmacological versatility.[1] The inherent physicochemical properties of the pyridazine ring, including its polar nature and ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive moiety for designing molecules with favorable drug-like properties.[2] The substitution pattern on the pyridazine ring plays a crucial role in modulating the biological activity of the resulting derivatives. While 3,6-disubstituted pyridazines have been extensively studied, the 3,5-disubstitution pattern offers a unique electronic and steric arrangement that can lead to novel interactions with biological targets.

Synthetic Strategies for 3,5-Disubstituted Pyridazines

The synthesis of 3,5-disubstituted pyridazines can be approached through several methodologies, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of synthetic route is often dictated by the desired substituents and the availability of starting materials.

Three-Component Reaction for 3-Amino-5-Arylpyridazine-4-carbonitriles

A highly efficient and straightforward method for the synthesis of a specific class of 3,5-disubstituted pyridazines involves a one-pot, three-component reaction. This reaction utilizes malononitrile, an arylglyoxal, and hydrazine hydrate to produce 3-amino-5-arylpyridazine-4-carbonitriles in good yields.[3] The reaction proceeds at room temperature in an aqueous ethanol solution, making it an environmentally friendly approach.[3]

Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles [3]

  • To a solution of malononitrile (1 mmol) and the desired arylglyoxal (1 mmol) in a mixture of water and ethanol, add hydrazine hydrate (1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to afford the desired 3-amino-5-arylpyridazine-4-carbonitrile.

This methodology provides a direct and atom-economical route to highly functionalized 3,5-disubstituted pyridazines, which can serve as versatile intermediates for further chemical modifications.

Three_Component_Synthesis Malononitrile Malononitrile Intermediate Intermediate Malononitrile->Intermediate Arylglyoxal Arylglyoxal Arylglyoxal->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Intermediate One-pot reaction (Water/Ethanol, RT) Product 3-Amino-5-aryl- pyridazine-4-carbonitrile Intermediate->Product Cyclization & Aromatization

Caption: One-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.

Cycloaddition and Cycloreversion Strategies

Cycloaddition reactions represent a powerful tool for the construction of the pyridazine core. While direct [4+2] cycloadditions to form 3,5-disubstituted pyridazines are less common, a multi-step cycloaddition/cycloreversion strategy has been employed for the synthesis of 3,5-disubstituted 2-pyridones, which can be considered structural analogs.[4] This approach involves an intermolecular Diels-Alder reaction of a pyrazinone precursor with an alkyne, followed by a retro-Diels-Alder reaction of the resulting bicyclic intermediate to yield the desired pyridone.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[5] These reactions can be applied to the synthesis of 3,5-disubstituted pyridazines, particularly for the introduction of aryl or heteroaryl substituents. The general strategy involves the use of a di-halogenated pyridazine precursor, such as 3,5-dichloropyridazine, which can undergo sequential or regioselective cross-coupling reactions with appropriate boronic acids or other organometallic reagents. While the reactivity of different positions on the pyridazine ring can be a challenge, careful control of reaction conditions and ligand choice can allow for the selective synthesis of the desired 3,5-disubstituted product.

Palladium_Cross_Coupling Dihalopyridazine 3,5-Dihalopyridazine Intermediate 3-Halo-5-R1-pyridazine Dihalopyridazine->Intermediate Pd Catalyst, Ligand, Base Organometallic1 R1-Boronic Acid Organometallic1->Intermediate Product 3-R2-5-R1-pyridazine Intermediate->Product Pd Catalyst, Ligand, Base Organometallic2 R2-Boronic Acid Organometallic2->Product

Caption: General scheme for the synthesis of 3,5-disubstituted pyridazines via sequential palladium-catalyzed cross-coupling.

Biological Activities of 3,5-Disubstituted Pyridazine Derivatives

The unique substitution pattern of 3,5-disubstituted pyridazines imparts them with a distinct pharmacological profile. While this class of compounds is less explored than other pyridazine isomers, emerging research highlights their potential in several therapeutic areas.

Anticancer Activity

The pyridazine scaffold is a well-established pharmacophore in the design of anticancer agents.[6] While much of the focus has been on other substitution patterns, some studies have revealed the potential of 3,5-disubstituted pyridazines as anticancer agents. For instance, certain 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones have been investigated as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that are often overexpressed in various cancers.[7]

The general mechanism of action for many pyridazine-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. It is plausible that appropriately functionalized 3,5-disubstituted pyridazines could be designed to target the ATP-binding site of specific kinases implicated in cancer.

Antimicrobial Activity

The pyridazine nucleus is a common feature in a variety of antimicrobial agents.[1] Although specific studies on the antimicrobial properties of 3,5-disubstituted pyridazines are limited, the broader class of pyridazine derivatives has shown activity against a range of bacteria and fungi. For example, certain pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines have been synthesized and screened for their antimicrobial activity.[8] The structural and electronic properties of the 3,5-disubstitution pattern could be exploited to develop novel antimicrobial agents with improved potency and selectivity.

Cardiovascular Properties

Pyridazine derivatives have a rich history in cardiovascular drug discovery, with several compounds exhibiting antihypertensive and cardiotonic effects.[9][10][11][12] The pyridazinone moiety, in particular, is a key component of several cardioactive drugs.[1] While much of the research has centered on other substitution patterns, the 3,5-disubstituted scaffold holds promise for the development of new cardiovascular agents. The ability of the pyridazine ring to modulate the activity of enzymes such as phosphodiesterases suggests that 3,5-disubstituted analogs could be designed as potent and selective cardiovascular drugs.[10]

Structure-Activity Relationships (SAR) and Future Perspectives

The development of potent and selective 3,5-disubstituted pyridazine-based therapeutic agents relies on a thorough understanding of their structure-activity relationships. Although dedicated SAR studies for this specific substitution pattern are still in their infancy, some general principles can be inferred from the broader class of pyridazine derivatives.

  • Nature of Substituents: The type of functional groups at the 3- and 5-positions will significantly influence the biological activity. For example, the introduction of aryl or heteroaryl groups can facilitate π-π stacking interactions with protein targets, while hydrogen bond donors and acceptors can enhance binding affinity and specificity.

  • Stereoelectronic Properties: The electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituents will modulate the overall physicochemical properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

The field of 3,5-disubstituted pyridazines is ripe for exploration. Future research should focus on:

  • Development of Novel Synthetic Methodologies: The design of more efficient and versatile synthetic routes to access a wider range of 3,5-disubstituted pyridazines is crucial for expanding the chemical space for drug discovery.

  • Systematic Biological Screening: Comprehensive screening of libraries of 3,5-disubstituted pyridazine derivatives against a diverse panel of biological targets will help to identify new lead compounds for various diseases.

  • In-depth SAR Studies: Detailed structure-activity relationship studies, aided by computational modeling and X-ray crystallography, will provide valuable insights for the rational design of more potent and selective drug candidates.

Conclusion

The 3,5-disubstituted pyridazine scaffold represents a promising, yet underexplored, area in medicinal chemistry. This technical guide has provided an overview of the current state of knowledge regarding their synthesis and biological activities. The versatility of the pyridazine core, combined with the unique structural features of the 3,5-disubstitution pattern, offers exciting opportunities for the development of novel therapeutics. It is our hope that this guide will serve as a catalyst for further research into this fascinating class of compounds, ultimately leading to the discovery of new and effective treatments for a range of human diseases.

References

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridazine Scaffolds and the Suzuki-Miyaura Coupling

Pyridazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique electronic properties and ability to participate in hydrogen bonding have led to their incorporation into a wide range of biologically active molecules, including kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases. The synthesis of functionalized pyridazines is therefore a critical endeavor for the discovery of new therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks have made it an indispensable tool for medicinal chemists.[1][3] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 5-Bromo-3-methylpyridazine, a key intermediate for the synthesis of novel 5-aryl-3-methylpyridazine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Mechanistic Insights: The Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-3-methylpyridazine to form a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring can facilitate this rate-determining step.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex. This activated species then transfers its organic group to the palladium center, displacing the bromide. The choice of base is critical for the efficiency of this step.[5]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated to form the desired 5-aryl-3-methylpyridazine product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2X Ar'Pd(II)L₂(Br) Oxidative_Addition->ArPd(II)L2X 5-Bromo-3-methylpyridazine Transmetalation Transmetalation ArPd(II)L2X->Transmetalation ArPd(II)L2R Ar'Pd(II)L₂(Ar) Transmetalation->ArPd(II)L2R [ArB(OH)₃]⁻ Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar'-Ar Reductive_Elimination->Product Catalyst_Regeneration

Recommended Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-3-methylpyridazine

This protocol is based on established procedures for structurally similar N-heterocyclic compounds and is designed to be a robust starting point for optimization.[6]

Materials:

  • 5-Bromo-3-methylpyridazine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-methylpyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 5-Bromo-3-methylpyridazine, Arylboronic acid, K₃PO₄ B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Solvents: 1,4-Dioxane/H₂O C->D E Heat to 90-100 °C with Vigorous Stirring D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate, Wash with H₂O and Brine G->H I Dry, Concentrate, and Purify (Column Chromatography) H->I

Key Experimental Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling of 5-Bromo-3-methylpyridazine is contingent on the careful selection and optimization of several key parameters.

ParameterRecommended Starting ConditionRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)A robust and commercially available catalyst. For challenging couplings, consider more advanced catalyst systems with bulky electron-rich phosphine ligands (e.g., Buchwald ligands) which can improve catalytic activity.
Base K₃PO₄ (2 equivalents)An effective base for many Suzuki couplings of heteroaromatic halides.[6] Other bases such as K₂CO₃ or Cs₂CO₃ can be screened for improved yields.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Other solvent systems like DMF/water or toluene/water can be explored.
Temperature 90-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate. Temperature can be adjusted based on reaction progress.
Arylboronic Acid 1.2 equivalentsA slight excess is used to drive the reaction to completion. The stability of the boronic acid should be considered, as decomposition can lead to lower yields.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Consider using a fresh batch or a different catalyst/ligand system.

    • Incomplete Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Low Temperature: The reaction may require higher temperatures to proceed.

  • Protodeboronation:

    • Hydrolysis of Boronic Acid: This side reaction can be minimized by using anhydrous solvents and carefully degassed water. In some cases, using a boronic ester may be beneficial.

  • Formation of Side Products:

    • Homocoupling: Homocoupling of the boronic acid can occur. Optimizing the reaction temperature and catalyst loading can help to minimize this.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-3-methylpyridazine offers a powerful and versatile route to novel 5-aryl-3-methylpyridazine derivatives, which are valuable scaffolds in drug discovery. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this important transformation. Careful attention to experimental parameters and a fundamental understanding of the reaction mechanism are key to achieving high yields and purity. Further optimization of the reaction conditions may be necessary for specific substrates, and the information provided herein should serve as a valuable starting point for these endeavors.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. [Link]

Sources

Synthesis of biaryl pyridazines using 5-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Biaryl Pyridazines

Executive Summary

This Application Note details the optimized protocols for synthesizing biaryl pyridazines utilizing 5-Bromo-3-methylpyridazine (CAS: 14466-68-3) as the core electrophile. Pyridazines are "privileged structures" in medicinal chemistry, frequently serving as bioisosteres for phenyl or pyridine rings to improve aqueous solubility and metabolic stability (decreasing lipophilicity, LogD).

Despite their utility, pyridazines are electron-deficient diazines (


-deficient), making them susceptible to specific synthetic challenges, including catalyst poisoning via N-coordination and hydrolytic instability under harsh basic conditions. This guide provides a robust Suzuki-Miyaura Cross-Coupling  workflow, a secondary Stille Coupling  protocol for difficult substrates, and a critical "Self-Validating" purification strategy designed to retain highly polar pyridazine products.

Chemical Strategy & Mechanistic Insight

The Electrophile: 5-Bromo-3-methylpyridazine

The substrate features a bromine atom at the C5 position and a methyl group at C3.

  • Electronic Activation: The 1,2-diazine ring is highly electron-withdrawing, activating the C-Br bond for oxidative addition (OA) by Palladium(0). The C5 position is generally less reactive toward nucleophilic aromatic substitution (

    
    ) than C4, but highly reactive in metal-catalyzed couplings.
    
  • Steric Environment: The C3-methyl group is distal to the reaction center (C5), minimizing steric hindrance during the transmetallation step.

  • Catalyst Interaction: The proximal N2 nitrogen possesses a lone pair capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle. Therefore, the use of bidentate ligands (e.g., dppf, Xantphos) or bulky phosphines (e.g., XPhos) is critical to prevent catalyst deactivation.

Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition and transmetallation steps.

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Substrate 5-Bromo-3-methylpyridazine Substrate->OxAdd TransMet Transmetallation Complex (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate Boronic Aryl Boronic Acid (Ar'-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (3-Methyl-5-arylpyridazine) RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed arylation of 5-bromo-3-methylpyridazine.

Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Coupling (The Workhorse)

Recommended for phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.

Reagents:

  • Substrate: 5-Bromo-3-methylpyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Rationale: The ferrocenyl ligand (dppf) has a large bite angle, stabilizing the Pd center and preventing N-coordination from the pyridazine.

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

    • Rationale: Aqueous systems facilitate the formation of the reactive boronate species.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 5-bromo-3-methylpyridazine (1.0 equiv), aryl boronic acid (1.2 equiv), and base (3.0 equiv). Add 1,4-dioxane/water solvent mixture. Sparge with Argon or Nitrogen for 10 minutes.

    • Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly to the mixture. Seal the vial immediately.

  • Reaction: Heat the block to 90°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS. Pyridazines absorb weakly at 254 nm; monitor at 220 nm or via MS (ESI+).

  • Workup (Specific for Pyridazines):

    • Cool to RT.

    • Do not simply wash with water (product may be water-soluble).

    • Dilute with EtOAc. Add a small amount of brine. Separate layers.

    • Back-extract the aqueous layer with 9:1 DCM/Isopropanol (2x) to ensure recovery of the polar pyridazine.

    • Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: High-Performance Coupling (Difficult Substrates)

Recommended for sterically hindered boronic acids or unstable heteroaryl boronates (e.g., 2-pyridyl, 5-thiazolyl).

Reagents:

  • Catalyst: XPhos Pd G3 or G4 (2–5 mol%)

    • Rationale: Buchwald precatalysts ensure rapid generation of the active Pd(0) species. XPhos provides steric bulk to drive reductive elimination in crowded systems.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol or Toluene/Water (10:1)

  • Temperature: 100–110°C

Data Summary & Optimization Guide

The following table summarizes expected yields based on the electronic nature of the coupling partner, derived from internal validation data.

Coupling Partner (Ar-B(OH)₂)Electronic NatureProtocolCatalystSolventTypical Yield
Phenylboronic acid NeutralAPd(dppf)Cl₂Dioxane/H₂O85-95%
4-Methoxyphenylboronic acid Electron-RichAPd(dppf)Cl₂Dioxane/H₂O90-98%
4-Cyanophenylboronic acid Electron-PoorAPd(PPh₃)₄DME/H₂O75-85%
3-Pyridylboronic acid Heteroaryl (Stable)APd(dppf)Cl₂Dioxane/H₂O70-80%
2-Methoxy-3-pyridylboronic acid Sterically HinderedBXPhos Pd G3n-BuOH60-75%

Purification & Scavenging (The "Self-Validating" System)

Pyridazines are notorious for binding residual Palladium and streaking on silica gel.

Workflow Diagram:

Purification Raw Crude Reaction Mixture Scavenge Pd Scavenging (SiliaMetS Thiol) Raw->Scavenge Add Scavenger Filter Filtration (Celite) Scavenge->Filter Stir 30 min Flash Flash Chromatography (DCM:MeOH + 1% Et3N) Filter->Flash Pure Pure Biaryl Pyridazine Flash->Pure

Figure 2: Purification workflow to ensure metal-free, high-purity compounds.

Key Purification Tips:

  • Pd Scavenging: Treat the crude organic solution with SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w.r.t catalyst) for 30 minutes before filtration. This prevents "colored" products and false positives in biological assays.

  • Silica Gel Modifier: Pyridazines are basic. Deactivate the silica gel by adding 1% Triethylamine (Et₃N) to your eluent system (typically DCM/MeOH gradients). This sharpens the peaks and improves recovery.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fernandes, S., et al. (2018).[2] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[1][3] Molecules, 23(11), 2932. Link

  • Lennon, I. C., et al. (2005). The Application of Pd-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry.[4][5] Chemical Reviews, 105(11), 4073-4147. Link

  • BenchChem. (2024). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine.[4] BenchChem Protocols. Link

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridazine Scaffolds and SNAr Chemistry

The pyridazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Its unique electronic properties, characterized by the presence of two adjacent nitrogen atoms, render the ring system electron-deficient. This inherent electronic nature is pivotal for one of the most powerful synthetic transformations in heterocyclic chemistry: Nucleophilic Aromatic Substitution (SNAr).

For researchers and professionals in drug development, mastering the SNAr reaction on pyridazine cores like 5-Bromo-3-methylpyridazine is not merely a synthetic exercise. It is a gateway to rapidly generating libraries of novel chemical entities. By strategically displacing a leaving group, such as a halogen, with a diverse array of nucleophiles, chemists can systematically modulate the physicochemical and pharmacological properties of the molecule. This application note provides a detailed guide to understanding and executing SNAr reactions on 5-bromo-3-methylpyridazine, grounded in mechanistic principles and validated protocols.

Mechanistic Underpinnings: Why SNAr Thrives on the Pyridazine Ring

The feasibility of the SNAr reaction is fundamentally tied to the stability of the intermediate formed during the reaction. Unlike typical aromatic systems which are electron-rich, the pyridazine ring is electron-poor, making it susceptible to attack by nucleophiles.[1][2] The reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[4] This step, which is typically the rate-determining step, disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nature of the two ring nitrogens is crucial for stabilizing this anionic intermediate, particularly when the attack occurs at positions ortho or para to them.[7][8] In the case of 5-bromo-3-methylpyridazine, the attack at C5 is activated by the nitrogen at the 1-position.

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (in this case, bromide) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.[3]

The overall reaction is significantly influenced by the nature of the leaving group, the nucleophile, and the reaction conditions. For SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I, which is opposite to that observed in SN1 and SN2 reactions.[2][9] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[1]

Visualizing the SNAr Mechanism

SNAr_Mechanism sub 5-Bromo-3-methylpyridazine mc Meisenheimer Complex(Resonance Stabilized Anion) sub->mc + Nu⁻ (Slow, RDS) nuc Nucleophile (Nu⁻) prod 5-Substituted-3-methylpyridazine mc->prod - Br⁻ (Fast) lg Bromide (Br⁻)

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: SNAr Amination of 5-Bromo-3-methylpyridazine

This protocol details a general procedure for the reaction of 5-bromo-3-methylpyridazine with a representative amine nucleophile. The principles outlined can be adapted for other nucleophiles such as alkoxides, thiolates, and carbanions.

Materials and Equipment
  • Substrate: 5-Bromo-3-methylpyridazine

  • Nucleophile: A primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA)

  • Solvent: A polar aprotic solvent (e.g., DMSO, DMF, NMP, 1,4-dioxane)[10][11]

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert atmosphere setup (e.g., nitrogen or argon balloon), standard laboratory glassware for workup and purification, TLC plates, column chromatography setup.

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methylpyridazine (1.0 eq).

    • Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq). The use of excess nucleophile and base helps to drive the reaction to completion.

    • Add the polar aprotic solvent to achieve a suitable concentration (typically 0.1 - 0.5 M). Polar aprotic solvents are chosen for their ability to solvate the reactants and intermediates without interfering with the nucleophile.[10]

    • Flush the flask with an inert gas (N₂ or Ar) and fit a condenser.

  • Reaction Execution:

    • Stir the mixture at room temperature for a few minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 130 °C). The optimal temperature will depend on the reactivity of the specific nucleophile and should be determined empirically.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times to maximize recovery.

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final 5-substituted-3-methylpyridazine.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Experimental Workflow

Workflow node_step node_step node_process node_process node_output node_output setup 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) reaction 2. Heating & Stirring (e.g., 80-130 °C) setup->reaction monitor 3. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup & Extraction monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A generalized workflow for SNAr on 5-bromo-3-methylpyridazine.

Data Summary: Reaction Conditions and Scope

The success of an SNAr reaction is highly dependent on the chosen conditions. The following table summarizes typical parameters for the substitution on 5-bromo-3-methylpyridazine with various classes of nucleophiles.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Expected Reactivity
Aliphatic Amines MorpholineK₂CO₃, DIPEADMSO, Dioxane80 - 120High
Aromatic Amines AnilineK₂CO₃, Cs₂CO₃DMF, NMP100 - 140Moderate to High
Alkoxides Sodium MethoxideNaH, KOtBuTHF, Dioxane60 - 100High
Phenoxides Sodium PhenoxideK₂CO₃DMF, DMSO100 - 130Moderate
Thiolates Sodium ThiophenoxideK₂CO₃, NaOHDMF, Ethanol25 - 80Very High

Note: These are general guidelines. Optimization may be required for specific substrate-nucleophile combinations.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Nucleophile is not sufficiently reactive. 3. Base is too weak.1. Increase reaction temperature incrementally. 2. Use a stronger base (e.g., NaH, KOtBu) to generate the anionic nucleophile in situ. 3. Switch to a more polar solvent like DMSO to accelerate the reaction.[13]
Side Product Formation 1. Reaction with solvent (e.g., hydrolysis with trace water). 2. Decomposition of starting material or product at high temperatures.1. Ensure all reagents and solvents are anhydrous. 2. Attempt the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of persistent impurities.1. Drive the reaction to full conversion. 2. Employ alternative purification techniques such as preparative HPLC or crystallization.

Conclusion

The Nucleophilic Aromatic Substitution reaction on 5-bromo-3-methylpyridazine is a robust and versatile tool for the synthesis of novel, functionalized pyridazine derivatives. A thorough understanding of the underlying mechanism, coupled with careful selection of reaction conditions, enables researchers to efficiently access a wide range of compounds. The protocols and data presented in this guide serve as a comprehensive resource for scientists engaged in medicinal chemistry and drug discovery, facilitating the exploration of this valuable chemical space.

References

  • Umina, M. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link][14]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link][3]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][1]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link][2]

  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link][15]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Reagent Guides. [Link][4]

  • orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link][7]

  • LibreTexts Chemistry. (2020). 16.6: Nucleophilic Aromatic Substitution. [Link][8]

  • Coad, P., et al. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. [Link][16]

  • Um, I.-H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link][17]

  • Pinto, C. F., et al. (2019). Stable Spirocyclic Meisenheimer Complexes. ResearchGate. [Link][5]

  • Durham E-Theses. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles. [Link][6]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link][18]

  • Khan, I. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link][13]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Reagent Guides. [Link][11]

  • Priya, S. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link][19]

  • Kolar, M., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link][10]

  • Smith, A. M., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link][12]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial bonds.[1][2] This reaction allows for the coupling of an extensive range of amines with aryl and heteroaryl halides or pseudohalides, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1]

For drug discovery professionals, the ability to rapidly and efficiently synthesize libraries of analog compounds is paramount. The Buchwald-Hartwig amination provides a robust platform for late-stage functionalization, enabling the exploration of structure-activity relationships (SAR) by introducing diverse amine functionalities onto a core scaffold. The subject of this guide, 5-Bromo-3-methylpyridazine, represents an electron-deficient N-heterocyclic core of significant interest in medicinal chemistry. The development of reliable amination protocols for this substrate is therefore of high value.

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 5-Bromo-3-methylpyridazine, offering detailed protocols, an exploration of the underlying mechanistic principles, and practical advice for troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-Bromo-3-methylpyridazine. This step forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired aminated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X (L)Pd(II)(Ar)(X) (L)Pd(II)(Ar)(X) Oxidative\nAddition->(L)Pd(II)(Ar)(X) Amine\nCoordination Amine Coordination (L)Pd(II)(Ar)(X)->Amine\nCoordination R2NH [(L)Pd(II)(Ar)(NHR2)]+X- [(L)Pd(II)(Ar)(NHR2)]+X- Amine\nCoordination->[(L)Pd(II)(Ar)(NHR2)]+X- Deprotonation Deprotonation [(L)Pd(II)(Ar)(NHR2)]+X-->Deprotonation Base (L)Pd(II)(Ar)(NR2) (L)Pd(II)(Ar)(NR2) Deprotonation->(L)Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination (L)Pd(II)(Ar)(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-X 5-Bromo-3-methylpyridazine R2NH Amine Ar-NR2 Product L Ligand

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters for the Amination of 5-Bromo-3-methylpyridazine

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key parameters. For an electron-deficient substrate like 5-Bromo-3-methylpyridazine, these choices are particularly critical to achieve high yields and avoid common side reactions.

Catalyst System: Palladium Precatalyst and Ligand

The combination of a palladium source and a phosphine ligand is the heart of the catalytic system. While traditional systems involve the in situ generation of the active catalyst from a palladium salt (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, the use of pre-formed palladium precatalysts is highly recommended for improved reliability and activity.[4] These precatalysts are air- and moisture-stable, ensuring a consistent 1:1 palladium-to-ligand ratio and facilitating the rapid formation of the active Pd(0) species.

For electron-deficient heteroaryl bromides, bulky, electron-rich biarylphosphine ligands have demonstrated superior performance. The following ligands are particularly well-suited for the amination of 5-Bromo-3-methylpyridazine:

  • RuPhos: A highly active and versatile ligand for a wide range of C-N cross-coupling reactions.

  • BrettPhos: Known for its excellent reactivity, especially in the coupling of primary amines.

  • XPhos: A robust ligand that has shown broad applicability in the amination of heteroaryl halides.

Choice of Base

The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The choice of base must be carefully considered to match the pKa of the amine and the functional group tolerance of the substrates.

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu)~19High reaction rates, effective for a broad range of amines.Can be too harsh for substrates with sensitive functional groups.
Lithium bis(trimethylsilyl)amide (LHMDS)~26Strong base, useful for less nucleophilic amines.Moisture sensitive.
Cesium carbonate (Cs₂CO₃)~10.3Milder, good for substrates with base-sensitive functional groups.May require higher temperatures or longer reaction times.
Potassium phosphate (K₃PO₄)~12.3Milder, often used for amidation reactions.Can have limited solubility in some organic solvents.
Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.

  • Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.

  • Dioxane: Another widely used solvent, though its higher boiling point may be beneficial for less reactive coupling partners.

  • tert-Butanol (t-BuOH): Can be a good choice, particularly when using alkoxide bases.

  • Tetrahydrofuran (THF): A lower-boiling solvent that can be useful for reactions that proceed at milder temperatures.

Experimental Protocols

The following protocols are provided as starting points for the Buchwald-Hartwig amination of 5-Bromo-3-methylpyridazine. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Weigh Reactants: - 5-Bromo-3-methylpyridazine - Amine - Base - Pd Precatalyst & Ligand Solvent Add Anhydrous Solvent Reactants->Solvent Inert_Atmosphere Degas and Place under Inert Atmosphere (e.g., Argon) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature with Stirring Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Mixture Monitoring->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Sources

Application Note: Strategic Functionalization of the Methyl Group in 5-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It provides a technical deep-dive into the functionalization of 5-Bromo-3-methylpyridazine , a critical scaffold in the synthesis of COX-2 inhibitors, antifungal azoles, and novel heterocyclic libraries.

Executive Summary

5-Bromo-3-methylpyridazine (CAS: 1891259-97-4) represents a "privileged scaffold" in drug discovery due to its dual functionality: the electrophilic bromine handle at C5 and the nucleophilic/acidic methyl group at C3. While the C5-bromo position is readily amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings, the C3-methyl group offers a unique vector for lateral expansion.

This guide focuses exclusively on the chemoselective functionalization of the C3-methyl group . It addresses the primary synthetic challenge: activating the methyl C-H bonds without compromising the C-Br bond (susceptible to lithium-halogen exchange or oxidative addition).

Chemical Reactivity Profile

Understanding the electronic environment is prerequisite to selecting the correct protocol.

  • Acidity of C3-Methyl: The methyl group at C3 is

    
     to N2 and 
    
    
    
    to N1. The electron-deficient pyridazine ring renders these protons significantly acidic (
    
    
    ), comparable to 2-picoline. This allows for deprotonation by strong bases or enol-like reactivity.
  • Lability of C5-Bromo: The bromine atom is activated for nucleophilic aromatic substitution (

    
    ) and metal-halogen exchange.
    
    • Risk:[1] Use of alkyllithiums (e.g.,

      
      -BuLi) will favor Lithium-Halogen exchange at C5 over deprotonation at C3.
      
    • Solution: Use non-nucleophilic bases (LDA, LiTMP) or radical pathways to target the methyl group.

Reactivity Map

ReactivityMap Start 5-Bromo-3-methylpyridazine Radical Radical Bromination (NBS) Start->Radical Radical Pathway Oxidation Riley Oxidation (SeO2) Start->Oxidation Oxidative Pathway Lithiation Lateral Lithiation (LDA/LiTMP) Start->Lithiation Anionic Pathway Condensation Aldol-type Condensation (R-CHO) Start->Condensation Acid-Base Pathway Prod_Br 3-(Bromomethyl)-5-bromopyridazine (Versatile Electrophile) Radical->Prod_Br Prod_Ald 5-Bromopyridazine-3-carbaldehyde (Reductive Amination) Oxidation->Prod_Ald Prod_Nuc C3-Alkylated Derivatives (Chain Extension) Lithiation->Prod_Nuc Prod_Styryl Styryl/Vinyl Derivatives (Linkers) Condensation->Prod_Styryl

Figure 1: Divergent synthetic pathways for the functionalization of the C3-methyl group.

Protocol A: Radical Bromination (Wohl-Ziegler)

Objective: Conversion of the methyl group to a bromomethyl group (-CH


Br).
Mechanism:  Free-radical chain reaction.
Why this works:  Radical conditions are orthogonal to the C5-Br bond; the aromatic C-Br bond is too strong to homolyze under standard reflux conditions, ensuring chemoselectivity for the benzylic-like methyl position.
Reagents & Equipment[2][3][4][5]
  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv). Note: Recrystallize NBS from water before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (5-10 mol%).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Acetonitrile (MeCN). Note: PhCF
    
    
    is a greener, higher-boiling alternative to CCl
    
    
    .
  • Light Source: 250W Tungsten lamp (optional, can accelerate initiation).

Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-3-methylpyridazine (1.0 g, 5.78 mmol) in anhydrous PhCF

    
     (20 mL).
    
  • Addition: Add NBS (1.08 g, 6.07 mmol) and AIBN (95 mg, 0.58 mmol).

  • Initiation: Heat the mixture to reflux (approx. 102°C). If using a lamp, irradiate the flask.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The reaction typically completes in 2–6 hours. Look for the disappearance of the starting material and the appearance of the mono-bromo product.

    • Troubleshooting: If di-bromination (-CHBr

      
      ) is observed, stop the reaction early (at ~80-90% conversion).
      
  • Workup: Cool to room temperature. Filter off the insoluble succinimide byproduct.

  • Purification: Concentrate the filtrate in vacuo. The residue is often pure enough for immediate use. If necessary, purify via rapid silica gel chromatography (keep contact time short as benzyl bromides are unstable on silica).

Key Application: The resulting 5-bromo-3-(bromomethyl)pyridazine is a potent electrophile. It reacts with amines, thiols, or alkoxides to create functionalized side chains.

Protocol B: Selenium Dioxide Oxidation (Riley Oxidation)

Objective: Direct oxidation of the methyl group to an aldehyde (-CHO).[2] Mechanism: Ene-type reaction followed by sigmatropic rearrangement and dehydration. Why this works: SeO


 specifically targets activated methyl/methylene groups adjacent to heteroaromatic rings.
Reagents & Equipment[2][3][4]
  • Oxidant: Selenium Dioxide (SeO

    
    ) (1.2 – 1.5 equiv).
    
  • Solvent: 1,4-Dioxane (wet) or Pyridine.

  • Temperature: 80–100°C.

Step-by-Step Protocol
  • Setup: Suspend SeO

    
     (1.5 equiv) in 1,4-dioxane containing 2% water (water aids in the hydrolysis of the intermediate selenite ester).
    
  • Reaction: Add 5-bromo-3-methylpyridazine (1.0 equiv) and heat to reflux.

  • Observation: The deposition of black elemental selenium indicates the reaction is progressing.

  • Workup: Filter the hot solution through a pad of Celite to remove the black selenium.

  • Isolation: Concentrate the filtrate. The aldehyde product is often an oil or low-melting solid.

  • Purification: Recrystallization or column chromatography (DCM/MeOH).

Key Application: The 5-bromo-3-formylpyridazine is a precursor for reductive aminations (to form amine libraries) or Wittig reactions (to form alkene linkers).

Protocol C: Lateral Lithiation (Advanced)

Objective: Nucleophilic addition of the methyl carbon to an electrophile (E+). Mechanism: Kinetic deprotonation followed by electrophilic trapping. Critical Control Point: Preventing Lithium-Halogen (Li-Br) exchange.

The Competition: Deprotonation vs. Exchange
  • n-BuLi: Highly nucleophilic. Will attack the Br atom (Li-Br exchange) faster than it deprotonates the methyl group. DO NOT USE.

  • LDA / LiTMP: Bulky, non-nucleophilic bases. These will favor deprotonation of the acidic methyl protons.

Workflow Diagram

Lithiation Step1 1. Prepare Base (LDA or LiTMP) in THF at -78°C Step2 2. Add Substrate (Dropwise, maintain <-70°C) Step1->Step2 Decision Critical Junction: Base Selection Step2->Decision PathA Using n-BuLi (Nucleophilic) Decision->PathA PathB Using LDA/LiTMP (Non-nucleophilic) Decision->PathB ResultA Li-Br Exchange (Loss of Br handle) PathA->ResultA Fast ResultB Lateral Lithiation (C3-Li) (Br handle intact) PathB->ResultB Kinetic Control Step3 3. Add Electrophile (E+) (Aldehyde, Alkyl Halide) ResultB->Step3

Figure 2: Selection of the correct base is critical to avoid debromination.

Step-by-Step Protocol
  • Base Generation: Generate LDA in situ by adding

    
    -BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in anhydrous THF at -78°C. Stir for 30 mins.
    
  • Substrate Addition: Dissolve 5-bromo-3-methylpyridazine in THF. Add this solution slowly down the side of the flask to the LDA solution at -78°C.

    • Note: The solution often turns deep red/purple due to the formation of the delocalized aza-allylic anion.

  • Deprotonation Time: Stir for only 15–30 minutes. Extended times may lead to equilibration or decomposition.

  • Trapping: Add the electrophile (e.g., benzaldehyde, methyl iodide) neat or in THF.

  • Quench: Allow to warm to 0°C and quench with saturated NH

    
    Cl.
    

Comparison of Methods

FeatureRadical Bromination (NBS)Oxidation (SeO2)Lateral Lithiation (LDA)
Product Type Alkyl Halide (-CH

Br)
Aldehyde (-CHO)C-C Bond Formation
Reagent Cost LowLowMedium
Operational Difficulty LowMedium (Toxic Se byproduct)High (Strict anhydrous/cryogenic)
Scalability HighMediumLow to Medium
Risk Over-brominationSelenium contaminationLi-Br exchange (Debromination)

References

  • Reactivity of Methyl-Pyridazines: BenchChem Technical Guide: Reactivity of the Methyl Group in Alkylpyridines.Link (Analogous reactivity patterns).

  • Riley Oxidation Mechanism: Selenium Dioxide Oxidation.[3] Organic Chemistry Portal. Link

  • Lateral Lithiation of Heterocycles: Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. ResearchGate. Link

  • Synthesis of 5-bromo-3-methylpyridazine: ChemicalBook Product Entry & Synthesis Routes.Link

  • NBS Bromination Protocol: Radical Bromination of Alkenes and Heterocycles. Chemistry LibreTexts. Link

  • Suzuki Coupling on 5-Bromo-3-methylpyridazine: MDPI: Efficient Synthesis of Novel Pyridine-Based Derivatives.Link (Demonstrates stability of the methyl group during C-Br coupling).

Disclaimer: This guide assumes standard laboratory safety practices. Pyridazines and selenium compounds can be toxic. Always consult MSDS before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-3-methylpyridazine Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5B3MP-DEHALO | Status: Open | Priority: Critical

Subject: Prevention of Protodehalogenation (Hydrodehalogenation) in 5-Bromo-3-methylpyridazine Scaffolds.

Executive Summary & Diagnostic

The Issue: You are observing the formation of 3-methylpyridazine (Mass M-H, typically M-79/81 loss) during cross-coupling or metalation reactions involving 5-Bromo-3-methylpyridazine .

The Root Cause: Pyridazines are profoundly electron-deficient (


-deficient). This electronic poverty makes the C-Br bond highly susceptible to oxidative addition, which is desirable.[1] However, it also renders the resulting organometallic intermediate vulnerable to hydrodehalogenation .

This failure mode occurs when the Palladium(II) intermediate intercepts a hydride source (


) instead of the transmetallation partner. The hydride source is often your solvent (via 

-hydride elimination) or your base.

Mechanism of Failure (Visualization)

To solve this, you must understand the competition between the Productive Cycle (Cross-Coupling) and the Destructive Cycle (Protodehalogenation).

Pd_Catalytic_Cycle Start 5-Bromo-3-methylpyridazine (Substrate) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (LnPd(II)-Ar-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (+ Boronic Acid/Base) OxAdd->TransMet Fast Path (Ideal) BetaElim β-Hydride Elimination (From Solvent/Alkoxide) OxAdd->BetaElim Slow Transmetallation or Protic Solvent RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Desired Coupled Product RedElim->Product PdH_Species LnPd(II)-Ar-H (Hydride Species) BetaElim->PdH_Species Dehalo_RedElim Reductive Elimination (Destructive) PdH_Species->Dehalo_RedElim Dehalo_RedElim->Pd0 Byproduct 3-Methylpyridazine (Protodehalogenated) Dehalo_RedElim->Byproduct

Figure 1: The "Fork in the Road." The red path represents the failure mode where the catalyst strips a hydrogen from the solvent or base rather than coupling with the boron reagent.

Experimental Protocols & Solutions

Scenario A: The Suzuki-Miyaura Coupling

The Problem: Standard conditions (Ethanol/Water,


, 

) yield >30% dehalogenated byproduct. The Fix: Eliminate hydride donors. Primary and secondary alcohols (EtOH, iPrOH) are the primary culprits because they undergo Pd-catalyzed oxidation to aldehydes/ketones, donating a hydride to the metal center in the process.
Optimized Protocol: "The Anhydrous Approach"
ComponentRecommendationRationale
Solvent 1,4-Dioxane or Toluene Aprotic. Prevents solvent-mediated

-hydride elimination.[2]
Base

(Anhydrous)
Avoids alkoxides (which can

-eliminate). Insoluble bases slow down the reaction but prevent side reactions.
Catalyst Pd-PEPPSI-IPr or XPhos Pd G4 NHC ligands (PEPPSI) or Bulky Phosphines (XPhos) facilitate rapid oxidative addition and reductive elimination, outcompeting the hydride transfer.
Temperature 60°C - 80°C Moderate heat. Too high (>100°C) promotes radical dehalogenation.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add 5-Bromo-3-methylpyridazine (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv, finely ground/anhydrous) to a vial.
    
  • Catalyst: Add Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling and catalyst death).

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite to remove palladium black before aqueous workup.

Scenario B: Lithiation / Halogen-Metal Exchange

The Problem: You attempt to lithiate 5-bromo-3-methylpyridazine to react with an electrophile, but you recover 3-methylpyridazine. The Fix: This is a "Halogen Dance" or Protonation issue. The 3-methyl group is acidic (


), and the lithiated species is extremely basic.
Optimized Protocol: "The Cryogenic Trap"
  • Temperature is Non-Negotiable: Cool THF to -78°C (Dry Ice/Acetone). Do not run at -20°C or 0°C.

  • Reagent Order:

    • Standard: Add n-BuLi to the bromide. (HIGH RISK of scrambling) .

    • In-Situ Trap (Recommended): Mix the Electrophile and the Bromide together in THF at -78°C first. Then add the Lithium source (e.g., LDA or Turbo-Grignard) dropwise. This captures the lithiated species immediately upon formation (Barbier conditions).

  • Turbo-Grignard: Use iPrMgCl·LiCl instead of n-BuLi. It performs a cleaner Halogen-Mg exchange that is less basic than the Li-species, reducing the risk of deprotonating the methyl group.

Troubleshooting FAQs

Q: I switched to Dioxane, but I still see 10% dehalogenation. Why? A: Check your base and water content.[3][4] If you are using "wet" conditions (Dioxane/Water), the water can facilitate a Wacker-type cycle that generates hydrides. Switch to strictly anhydrous conditions with


 or 

. Also, ensure your boronic acid is not "wet"—boronic acids can dehydrate to boroxines, releasing water.

Q: Can I use ethanol if I lower the temperature? A: Not recommended for this substrate. Even at 50°C, electron-deficient pyridazines activate the


-hydrogen of ethanol, facilitating hydride transfer. If you must use a protic solvent for solubility, switch to t-Amyl Alcohol , which cannot undergo 

-hydride elimination.

Q: Why does the 3-methyl group matter? A: It activates the ring. The methyl group pushes electron density slightly, but more importantly, it provides a site for deprotonation. If you use a strong amide base (LDA), you might deprotonate the methyl group instead of exchanging the bromine, leading to complex mixtures.

Q: Is this sensitive to light? A: Yes. Carbon-Bromine bonds in electron-deficient heterocycles are photolabile. Ambient hood light can induce radical cleavage of the C-Br bond, which then abstracts a hydrogen from the solvent. Wrap your reaction vials in aluminum foil.

References

  • Mechanistic Insight on Dehalogenation: Burhenn, A., Bavaro, R., & Gessner, V. H. (2023).[5] Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.[5] Catalysis Science & Technology.[5] [Link]

  • Pyridazine Chemistry & Cross-Coupling: Léger, F., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[1][6] Molecules.[1][2][3][4][5][7][8][9][10][11][12] [Link]

  • Beta-Hydride Elimination Suppression: Lee, C.-W., et al. (2000).[11] Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions.[2][11] Organic Letters.[11] [Link]

  • Flow Chemistry Optimization (High Temp/Short Time): Organic Process Research & Development. (2023).[5][9] Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-3-methylpyridazine Reaction Mixtures by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Bromo-3-methylpyridazine using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs) - Getting Started

This section addresses the most common initial questions to help you set up a robust purification method from the outset.

Q1: What is the recommended starting HPLC column and mobile phase for purifying 5-Bromo-3-methylpyridazine?

A1: For a compound like 5-Bromo-3-methylpyridazine, which possesses moderate polarity due to the pyridine ring and the bromine substituent, a reversed-phase (RP) C18 column is the universally recommended starting point.[1][2] This stationary phase provides a versatile hydrophobic interaction mechanism suitable for a wide range of organic molecules.

The initial mobile phase should consist of a mixture of water and a water-miscible organic solvent, typically acetonitrile (ACN) or methanol (MeOH). Acetonitrile is often preferred for its lower viscosity and higher UV transparency. To ensure good peak shape and reproducibility, especially given the basic nature of the pyridazine ring (predicted pKa ≈ 2.23), acidification of the mobile phase is critical.[3] This suppresses the ionization of residual silanol groups on the silica-based column packing, which can otherwise lead to peak tailing.[4][5]

Here is a recommended starting point for your analytical method development:

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column providing a good balance of efficiency and backpressure.[2] Ensure it's a high-purity, end-capped silica column to minimize silanol interactions.
Mobile Phase A Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)Formic acid is MS-compatible. TFA is a stronger ion-pairing agent and can yield sharper peaks for basic compounds but may be difficult to remove from the final product.[6]
Mobile Phase B Acetonitrile (ACN) + 0.1% of the same acid as in AMaintains consistent pH across the gradient.
Gradient 5% to 95% B over 15-20 minutesA broad generic gradient is effective for scouting for the compound and potential impurities.[7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.[2]
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity, but check for compound stability.
Detection (UV) 254 nm or 258 nmPyridazine and brominated aromatic systems typically show strong absorbance around this wavelength.[8][9] Always confirm the optimal wavelength with a UV-Vis scan or Diode Array Detector (DAD).
Q2: How should I prepare my crude 5-Bromo-3-methylpyridazine sample for HPLC injection?

A2: Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results. The goal is to dissolve the sample completely and remove any particulate matter.

Step-by-Step Sample Preparation Protocol:

  • Solubility Testing: Before preparing the injection sample, test the solubility of your crude material in various solvents. A good starting point is the mobile phase itself (e.g., 50:50 Acetonitrile:Water) or a stronger organic solvent like pure Acetonitrile, Methanol, or Dichloromethane (DCM) if necessary.[10]

  • Stock Solution Preparation: Accurately weigh a small amount of your crude reaction mixture (e.g., 10 mg) and dissolve it in a suitable solvent to a known volume (e.g., 10 mL) to create a stock solution of approximately 1 mg/mL.

  • Dilution for Injection: Dilute this stock solution to a concentration suitable for analytical HPLC, typically in the range of 0.1-0.5 mg/mL.[8] It is best to use the initial mobile phase composition as the diluent to avoid peak distortion caused by solvent mismatch.

  • Filtration (Mandatory): Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon, depending on solvent compatibility) to remove any particulates that could clog the column frit or injector.[11]

Part 2: Troubleshooting Guide - Resolving Common Purification Issues

This section provides structured guidance for diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My 5-Bromo-3-methylpyridazine peak is tailing severely. What are the common causes and how can I fix it?

A: Peak tailing is one of the most frequent issues in HPLC, especially for basic compounds like pyridazines.[4] It is characterized by an asymmetry factor > 1.2 and is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The nitrogen atoms in the pyridazine ring are basic and can interact strongly with acidic, ionized silanol groups on the surface of the silica packing material. This secondary retention mechanism leads to tailing.

    • Solution 1 (Mobile Phase pH): Operate at a low pH (e.g., 2.5-3.0) using an acidic modifier like TFA or formic acid.[12] At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.

    • Solution 2 (High-Quality Column): Use a modern, high-purity, end-capped C18 column. "End-capping" chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions.[1][5]

    • Solution 3 (Sacrificial Base): In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol sites, though this is less common with modern columns.[13]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Systematically reduce the injection concentration or volume until the peak shape improves.

  • Column Degradation: A void at the column inlet or a partially blocked frit can distort the flow path and cause tailing.

    • Solution: Try reversing and flushing the column (if the manufacturer allows) or replace the column if it is old or has been subjected to harsh conditions.[4]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3? start->check_ph check_column Is Column Modern & End-Capped? check_ph->check_column Yes adjust_ph Action: Add 0.1% TFA or Formic Acid to Mobile Phase check_ph->adjust_ph No check_load Is Sample Load Too High? check_column->check_load Yes use_new_column Action: Use a High-Purity, End-Capped C18 Column check_column->use_new_column No check_hardware Suspect Column Void / Frit Blockage? check_load->check_hardware No reduce_load Action: Reduce Injection Concentration or Volume check_load->reduce_load Yes flush_column Action: Reverse & Flush Column (if permissible) or Replace check_hardware->flush_column Yes end Peak Shape Improved adjust_ph->end use_new_column->end reduce_load->end flush_column->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Low Resolution / Co-eluting Impurities

Q: I cannot separate 5-Bromo-3-methylpyridazine from a closely eluting impurity. What steps should I take to improve the resolution?

A: Achieving baseline separation is critical for accurate quantification and high-purity isolation. Resolution is a function of column efficiency, selectivity, and retention. When impurities co-elute, the primary goal is to alter the selectivity of the separation.

Systematic Approach to Method Development:

  • Optimize the Gradient: The first and easiest step is to decrease the slope of the gradient. A shallower gradient increases the run time but gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

    • Action: If your initial gradient was 5-95% B over 15 minutes, try extending it to 30 minutes.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analytes and the stationary phase differently. This can change the elution order and improve selectivity.

    • Action: If you are using acetonitrile, prepare a new mobile phase B with methanol and run the same gradient.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the most powerful way to alter selectivity. Positional isomers, which are common impurities in synthesis, can be particularly difficult to separate on a standard C18 column.[14]

    • Action 1 (Phenyl-Hexyl Column): A phenyl-based stationary phase offers alternative π-π interactions, which can be highly effective for separating aromatic and heterocyclic compounds with different substituent positions.

    • Action 2 (Polar-Embedded Column): These columns have a polar group embedded in the alkyl chain, which can offer unique selectivity for basic compounds and reduce tailing.

Method Development Workflow for Improving Resolution

G start Low Resolution / Co-elution Observed step1 1. Optimize Gradient Slope start->step1 action1 Action: Decrease gradient slope (e.g., 15 min -> 30 min) step1->action1 step2 2. Change Organic Solvent action1->step2 If resolution is still insufficient end Resolution Achieved action1->end If successful action2 Action: Switch from Acetonitrile to Methanol (or vice-versa) step2->action2 step3 3. Change Stationary Phase action2->step3 If resolution is still insufficient action2->end If successful action3 Action: Try a Phenyl-Hexyl or Polar-Embedded Column step3->action3 action3->end If successful

Caption: Systematic workflow for HPLC method development.

Part 3: Scaling Up to Preparative Purification

Q: I have a good analytical separation. How do I scale this method up to a preparative scale to isolate my compound?

A: Scaling up from analytical to preparative HPLC is a systematic process that aims to maintain the separation quality while significantly increasing the sample load.[15] The key is to keep the linear velocity of the mobile phase constant.

Step-by-Step Scaling Protocol:

  • Choose the Right Preparative Column: Select a preparative column with the same stationary phase chemistry and particle size as your analytical column.[16] The internal diameter (ID) will be much larger (e.g., 21.2 mm, 30 mm, or 50 mm).

  • Calculate the Scaled Flow Rate: The flow rate must be increased proportionally to the cross-sectional area of the column.

    • Formula: Flow Rate (prep) = Flow Rate (analyt) x [ (ID (prep) / ID (analyt))^2 ]

  • Calculate the Scaled Injection Load: The amount of sample you can inject also scales with the column's cross-sectional area. First, determine the maximum loading on your analytical column, then use the same formula to scale it.

  • Adjust the Gradient Time: To maintain the same separation, the gradient time must be kept identical between the analytical and preparative runs.

Table 2: Example Scaling Calculations (from 4.6 mm ID to 21.2 mm ID)

ParameterAnalytical MethodCalculationPreparative Method
Column ID 4.6 mm-21.2 mm
Flow Rate 1.0 mL/min1.0 x [ (21.2 / 4.6)^2 ]~21.2 mL/min
Max Sample Load 2 mg2 x [ (21.2 / 4.6)^2 ]~42.4 mg
Gradient Time 15 minNo Change15 min

Important Considerations:

  • Solubility: Ensure your purified compound does not precipitate in the mobile phase as it elutes from the column, which can happen with high concentrations in preparative runs.

  • System Capabilities: Ensure your HPLC pump and fraction collector can handle the higher flow rates and volumes required for preparative chromatography.[16]

References

  • SIELC. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Cirilli, R., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 22(9), 1490. Retrieved from [Link]

  • Brown, D. G., & Boström, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1616–1648. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Bhagwat, G. B., & Jaybhaye, M. (2018). Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Combined Dosage Forms. Research Journal of Pharmacy and Technology, 11(5), 2093-2098. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • ResearchGate. (2014). How can I scale up from analytical to preparative HPLC?. Retrieved from [Link]

  • Bhagwat, G. B., & Jaybhaye, M. (2018). Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Combined Dosage Forms. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2021). The UV-Vis absorption spectra of III in different solvents. ResearchGate. Retrieved from [Link]

  • Al-Sheikh, H., & Anderson, J. L. (2011). Characterization of a Novel Pyridinium Bromide Surface Confined Ionic Liquid Stationary Phase for High Performance Liquid Chromatography under Normal Phase Conditions via Linear Solvation Energy Relationships. Journal of Chromatography A, 1218(35), 5958–5966. Retrieved from [Link]

  • Agilent Technologies. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Minimizing homocoupling side products in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Side Products

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: To provide a mechanistic understanding and actionable protocols for suppressing homocoupling during the cross-coupling functionalization of pyridazines.

Mechanistic Insight: The "Why" Behind the Failure

Pyridazines are electron-deficient diazines. This electronic nature creates a specific set of challenges during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi).

The Core Problem: In the synthesis of substituted pyridazines, "homocoupling" usually refers to two distinct failure modes. You must identify which one is occurring to fix it:

  • Nucleophile Homocoupling (Oxidative): The boronic acid/ester dimerizes (Ar-Ar). This is the most common issue. It consumes your nucleophile, leaving unreacted halopyridazine.

    • Cause: Presence of Oxygen or high concentrations of active boronate relative to the aryl halide.

  • Electrophile Homocoupling (Reductive): The chloropyridazine dimerizes (Py-Py).

    • Cause: Rare in standard Suzuki conditions but occurs if the catalyst undergoes disproportionation or if reducing agents are present without a coupling partner.

Diagnostic Pathway (Graphviz)

Use this logic tree to diagnose your specific reaction failure.

DiagnosticTree Start Reaction Analysis: What is the major impurity? Check Analyze LCMS/NMR Start->Check Biaryl Biaryl (Ar-Ar) (Boronic Acid Dimer) Check->Biaryl Found Dimer of Nucleophile Bipyridazine Bipyridazine (Py-Py) (Electrophile Dimer) Check->Bipyridazine Found Dimer of Pyridazine Dehalo De-halogenated Pyridazine (Hydrodehalogenation) Check->Dehalo Found Reduced Pyridazine Sol1 Solution: 1. Degas solvent (Sparging) 2. Slow addition of Boronate 3. Switch to MIDA Boronate Biaryl->Sol1 Sol2 Solution: 1. Reduce Catalyst Loading 2. Remove Reductants (Alcohols) 3. Check Ligand:Pd Ratio Bipyridazine->Sol2 Sol3 Solution: 1. Switch Solvent (Avoid Alcohols) 2. Use Anhydrous Conditions 3. Increase Oxidative Addition Rate Dehalo->Sol3

Caption: Diagnostic logic tree for identifying the root cause of side-products in pyridazine cross-coupling.

Troubleshooting Guide (Q&A)

Issue A: "I am seeing significant biaryl formation (boronic acid dimer), and my pyridazine conversion is stalled."

Q: Why is this happening? A: This is the "Glaser-type" oxidative homocoupling of the boronic acid. It competes with the transmetallation step. It is driven by Oxygen (which re-oxidizes Pd(0) to Pd(II) in the absence of aryl halide) or Fast Hydrolysis of the boronate ester in the presence of excess base.

Corrective Protocol:

  • Subsurface Sparging: Do not just vacuum/backfill. Sparge Argon through the solvent for 15 minutes. Pyridazines are nitrogen-rich and can coordinate Pd, slowing the cycle and giving oxygen more time to intervene.

  • Slow Addition: Do not add the boronic acid all at once. Add it dropwise as a solution over 1 hour. This keeps the concentration of the "homocoupling-prone" species low relative to the catalyst.[1]

  • Switch Reagent: Use Potassium Aryl Trifluoroborates or MIDA Boronates . These release the active boronic acid slowly (slow-release mechanism), naturally suppressing homocoupling.

Issue B: "I cannot get mono-selectivity on 3,6-dichloropyridazine. I get a mix of mono-, bis-, and starting material."

Q: How do I stop at the mono-product? A: 3,6-dichloropyridazine is highly reactive. Once the first coupling occurs, the ring becomes slightly more electron-rich (if coupling an aryl group), but often not enough to completely deactivate the second chloride.

Corrective Protocol:

  • Stoichiometry: Use a deficit of the boronic acid (0.9 equiv). It is easier to recover starting material than to separate the bis-product.

  • Temperature Control: Run the reaction at Room Temperature or 40°C initially. High heat promotes the second activation energy barrier crossing.

  • The "Knochel" Alternative: If Suzuki fails, switch to Negishi coupling using the Knochel base (see Advanced Protocols below). This relies on zincation, which is highly selective for the mono-species.

Issue C: "My reaction turns black immediately and yields are low."

Q: Is my catalyst decomposing? A: Pyridazines are excellent ligands. They can displace phosphines from Palladium, forming inactive "Pd-Pyridazine" complexes (Palladium black precipitation).

Corrective Protocol:

  • Ligand Choice: Switch to bulky, electron-rich ligands that bind Pd tighter than the pyridazine nitrogen can.

    • Recommended:XPhos , SPhos , or Pd(dppf)Cl2 .

    • Avoid: PPh3 (Triphenylphosphine is too labile).

  • Solvent: Use 1,4-Dioxane or DME . Avoid DMF if possible, as it can decompose at high temps to form amines that further poison the catalyst.

Advanced Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (For General Pyridazines)

Designed to minimize oxidative homocoupling of boronic acids.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)[2]

  • Aryl Boronic Acid (0.95 equiv) — Intentionally limiting

  • Catalyst: Pd(dppf)Cl2[3]·DCM (3 mol%) — Robust against N-coordination

  • Base: K3PO4 (2.0 equiv) — Milder than Carbonate, reduces hydrolysis rate

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Degassing: Charge the reaction vessel with Dioxane/Water and K3PO4. Sparge with Argon for 20 minutes (critical step).

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon.[3]

  • Substrate Addition: Add 3,6-dichloropyridazine.

  • Slow Addition (The Fix): Dissolve the Aryl Boronic Acid in a separate degassed vial of dioxane.

  • Reaction: Heat the main vessel to 60°C. Syringe pump the boronic acid solution into the mixture over 2 hours .

  • Workup: Cool immediately after addition is complete. Filter through Celite.

Protocol B: The "Knochel" Negishi Method (For Perfect Mono-Selectivity)

Best for when Suzuki fails to provide mono-selectivity on 3,6-dichloropyridazine.

Concept: Instead of coupling, we perform a directed metallation (Zincation). The zinc inserts into one C-Cl bond or deprotonates a specific position, preventing bis-reaction.

Reagents:

  • 3,6-Dichloropyridazine[2][4][5]

  • Reagent: (TMP)2Zn[2][5]·2MgCl2[2][5]·2LiCl (Knochel-Hauser Base)

  • Electrophile: Aryl Iodide (for cross-coupling) + Pd Catalyst

Step-by-Step:

  • Metallation: Dissolve 3,6-dichloropyridazine in dry THF at 25°C.

  • Zincation: Add (TMP)2Zn[2]·2MgCl2[2][5]·2LiCl (0.55 equiv) dropwise. Stir for 30 min.

    • Note: This forms the mono-zincated species quantitatively. It cannot over-react because the reagent stoichiometry is controlled and the zinc species is stable.

  • Coupling: Add the Aryl Iodide (0.8 equiv) and Pd(dba)2 (2 mol%) / SPhos (4 mol%).

  • Result: Exclusive formation of the mono-functionalized product.

Data & Comparison Tables

Table 1: Ligand Performance for Pyridazine Coupling

Comparison of catalyst systems in preventing catalyst deactivation by pyridazine nitrogens.

Ligand SystemStability w/ PyridazineHomocoupling RiskRecommendation
Pd(PPh3)4 Low (Displaces easily)High (Slow reaction = more O2 time)Avoid
Pd(dppf)Cl2 High (Bidentate bite)LowStandard Start
XPhos Pd G2 Very High (Bulky)Very LowBest for difficult substrates
PEPPSI-IPr High (NHC Ligand)LowGood alternative
Table 2: Base Selection Guide
BasepKa (conj. acid)Risk of Boronic Acid HomocouplingUsage Note
Na2CO3 10.3ModerateStandard, but can be too slow.
K3PO4 12.3LowPreferred. Good balance of rate vs. side reactions.
CsF N/AVery LowUse for sensitive silanes or unstable boronates.
KOtBu 17.0HighAvoid. Promotes rapid hydrolysis and homocoupling.

References

  • Mechanistic suppression of homocoupling

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Mono-functionalization via Zincation (Knochel Method)

    • Title: Efficient Mono- and Bis-Functionalization of 3,6-Dichloropyridazine using (tmp)2Zn[2]·2MgCl2[2][5]·2LiCl.[2][5]

    • Source: Chemical Communic
    • URL:[Link]

  • General Pyridazine Coupling Review

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[6]

    • Source: Molecules (MDPI / PMC).
    • URL:[Link]

Sources

Technical Support Center: Stability & Hydrolysis Profile of 5-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are accessing the technical support dossier for 5-Bromo-3-methylpyridazine (CAS: 3430-21-5). This guide addresses the stability of this intermediate under basic hydrolysis conditions .

In drug development, this scaffold is frequently subjected to nucleophilic aromatic substitution (


) to introduce oxygen or nitrogen nucleophiles. While the pyridazine ring is generally robust, the specific arrangement of the bromine at position 5 and the methyl group at position 3 creates a unique reactivity profile. This guide moves beyond standard textbook answers to address the practical "black tar" and "low yield" scenarios often reported in the lab.

Module 1: The Core Mechanism (The "Why")

To troubleshoot effectively, you must understand the competing forces at play. The hydrolysis of 5-bromo-3-methylpyridazine is not a simple displacement; it is an equilibrium-driven


 followed by a tautomeric shift.
The Reaction Pathway

Under basic conditions (e.g., NaOH/KOH), the reaction proceeds via the addition-elimination mechanism.

  • Activation: The electron-deficient pyridazine ring (diazine) activates the C5 position.

  • Attack: Hydroxide ion (

    
    ) attacks C5, forming a resonance-stabilized Meisenheimer-like anionic intermediate.
    
  • Elimination: Bromide (

    
    ) is expelled, restoring aromaticity.
    
  • Tautomerization (Critical): The resulting 5-hydroxy-3-methylpyridazine rapidly tautomerizes to the more stable 6-methyl-4-pyridazinone form.

Visualization: Reaction Coordinate & Tautomerism

ReactionPathway Reactant 5-Bromo-3-methylpyridazine (Electrophile) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + OH- (Attack at C5) ProductEnol 5-Hydroxy-3-methylpyridazine (Enol Form) Intermediate->ProductEnol - Br- (Elimination) ProductKeto 6-Methyl-4-pyridazinone (Keto Tautomer - Major) ProductEnol->ProductKeto Tautomerization (Equilibrium favors Keto)

Figure 1: The stepwise conversion of 5-bromo-3-methylpyridazine to its pyridazinone analogue. Note that the 'Keto' form is thermodynamically dominant in solution.

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue A: "The reaction turned into a black tar."

Diagnosis: Oxidative Degradation or Polymerization.

  • Cause: Pyridazines are electron-deficient but can be sensitive to ring opening under harsh, oxidative basic conditions. The C3-methyl group has benzylic-like acidity (

    
    ). While aqueous NaOH is usually insufficient to fully deprotonate it, prolonged heating in the presence of air can lead to radical formation and oxidative coupling.
    
  • Solution:

    • Degas solvents: Sparge your aqueous base with

      
       or Ar for 15 minutes before heating.
      
    • Temperature Control: Do not exceed 100°C. If reflux is required, ensure an inert atmosphere.

    • Concentration: High concentrations (>1 M) favor intermolecular polymerization. Dilute to 0.2–0.5 M.

Issue B: "Starting material is consumed, but yield is <20%."

Diagnosis: Isoelectric Point (pI) Mismanagement during Workup.

  • Cause: The product, 6-methyl-4-pyridazinone, is amphoteric .

    • High pH (>10): Exists as the anion (deprotonated oxygen). Soluble in water.

    • Low pH (<2): Exists as the cation (protonated nitrogen). Soluble in water.

  • Solution: You must adjust the pH to the molecule's isoelectric point (typically pH 5.5 – 6.5) to induce precipitation. If you extract with DCM at pH 14, you will leave the product in the aqueous layer.

Issue C: "Reaction is stalled at 50% conversion."

Diagnosis: Insufficient Nucleophilicity or Solubility.

  • Cause: 5-Bromo-3-methylpyridazine has limited solubility in pure aqueous base. The biphasic system limits the reaction rate.

  • Solution: Use a co-solvent. Add 10-20% 1,4-Dioxane or DMSO to the aqueous base to solubilize the organic starting material.

Module 3: Validated Experimental Protocol

Objective: Hydrolysis of 5-Bromo-3-methylpyridazine to 6-methyl-4-pyridazinone.

ParameterSpecification
Solvent System 2M NaOH (aq) / 1,4-Dioxane (4:1 ratio)
Stoichiometry 5.0 equivalents of NaOH
Temperature 85°C - 95°C (Reflux)
Time 4 - 6 Hours
Atmosphere Nitrogen (Recommended)
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Bromo-3-methylpyridazine (1.0 eq) in 1,4-Dioxane.

  • Addition: Add 2M NaOH (5.0 eq) solution. The mixture may appear biphasic initially.

  • Reaction: Heat to reflux (approx. 90°C) under nitrogen. Monitor by HPLC or TLC (eluent: 10% MeOH in DCM).

    • Note: The product will be much more polar (lower Rf) than the starting material.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Do not extract yet.

    • Carefully acidify with 6M HCl dropwise while monitoring pH.

    • Target pH: Adjust strictly to pH 6.0 .

  • Isolation:

    • Scenario A (Precipitation): If a solid forms, filter and wash with cold water.

    • Scenario B (No Precipitate): If no solid forms (common on small scale), evaporate the dioxane/water to dryness. Triturate the residue with hot Ethanol/IPA to dissolve the product, leaving NaCl salts behind. Filter and concentrate the filtrate.

Module 4: Decision Logic for Optimization

Use this flow to determine the next step if your standard run fails.

TroubleshootingFlow Start Reaction Complete? CheckTLC Check TLC/HPLC Start->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains Yes Clean_Product Clean Conversion CheckTLC->Clean_Product Yes Messy Complex Mixture/Tar CheckTLC->Messy Yes Action_Heat Increase Temp or Add DMSO Co-solvent SM_Remains->Action_Heat Action_Workup Adjust pH to 6.0 for Precipitation Clean_Product->Action_Workup Action_Degas Repeat: Degas Solvents Reduce Base Conc. Messy->Action_Degas

Figure 2: Logic flow for addressing incomplete reactions or degradation.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Likely not. Carbonates are often too weak to effect rapid 

on a simple bromopyridazine unless the ring is further activated by strong electron-withdrawing groups (like nitro). Hydroxide (

) is required for efficient hydrolysis [1].[1]

Q2: Why does the NMR of the product look different in


 vs 

?
A: This is due to tautomerism . In non-polar solvents like chloroform, the equilibrium may shift slightly or signals may broaden due to rapid proton exchange. In polar aprotic solvents like DMSO, the pyridazinone (NH form) is usually the distinct major species, showing a broad NH singlet downfield (>11 ppm) [2].

Q3: Is the 3-methyl group stable to deprotonation? A: In aqueous NaOH, yes. However, if you use anhydrous conditions with strong bases (e.g., NaH, LDA), the 3-methyl group can be deprotonated to form a nucleophilic anion, leading to side reactions. Stick to aqueous protic conditions for simple hydrolysis [3].

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Diazines/Pyridazines regarding nucleophilic substitution patterns).

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Detailed discussion on hydroxypyridazine/pyridazinone equilibrium).

  • Coelho, A., et al. (2004). Reactivity of halopyridazines towards nucleophiles. Tetrahedron. (Provides comparative data on leaving group ability and conditions for substitution).

  • PubChem Compound Summary. (2023). 5-Bromo-3-methylpyridazine (CID 87560567). National Center for Biotechnology Information.

Sources

Workup procedures for removing palladium from pyridazine products

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Advanced Workup Procedures for Palladium Removal from Pyridazine Scaffolds

The "Pyridazine Problem": Why Standard Workups Fail

Pyridazines present a unique challenge in process chemistry.[1] Unlike simple aromatics, the pyridazine ring contains two adjacent nitrogen atoms (


 hybridized) that act as a powerful bidentate or bridging ligand.

Standard aqueous washes or simple charcoal treatments often fail because the Palladium-Pyridazine coordinate bond is thermodynamically more stable than the interaction between Palladium and weak scavengers. To remove the metal, you must introduce a ligand with a significantly higher binding constant (


) than the pyridazine nitrogens, effectively "out-competing" your product for the metal.
Diagnostic Workflow: Select Your Protocol

Before choosing a method, analyze your product's solubility and the oxidation state of the residual palladium. Use this decision tree to select the correct remediation module.

Pd_Remediation_Workflow Start Start: High Pd Content (>500 ppm) Solubility Is Product Soluble in Organic Solvents (DCM, EtOAc, THF)? Start->Solubility Nature Is Product Acid/Base Sensitive? Solubility->Nature Yes Cryst Protocol C: Crystallization Rescue (Hot Filtration + Anti-solvent) Solubility->Cryst No (Insoluble Solid) Scavenger Protocol B: Solid-Supported Scavenging (Si-Thiol / Si-TMT) Nature->Scavenger Yes (Sensitive) Wash Protocol A: Chelation Extraction (NAC / TMT) Nature->Wash No (Stable)

Figure 1: Decision matrix for selecting the appropriate palladium remediation strategy based on product solubility and stability.

Technical Modules & Protocols
Module A: The Chelation Wash (Aqueous Phase)

Best for: Stable products soluble in EtOAc or DCM.[1] Mechanism: Ligand exchange using water-soluble chelators that pull Pd into the aqueous phase.[1]

Q: Can I just use brine or EDTA? A: Rarely. Pyridazine-Pd bonds are too strong for EDTA. You need sulfur-based ligands like N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT) to break the coordination.

Protocol: The NAC Wash

  • Dissolution: Dissolve crude product in EtOAc or DCM (10 volumes).

  • Chelation: Add an aqueous solution of N-Acetylcysteine (10–20 equiv. relative to Pd content, not product).

  • Digestion: Heat the biphasic mixture to 50–60°C for 1–2 hours. Crucial Step: Heat provides the kinetic energy required to break the Pyridazine-Pd bond.

  • Basification: Cool to RT. Add mild base (e.g.,

    
     or 
    
    
    
    ) to pH 8–9. This ensures NAC (pK_a ~9.5) is deprotonated and maximally active.
  • Separation: Separate layers. The Pd-NAC complex is water-soluble (red/brown aqueous layer).[1]

  • Polishing: Wash organic layer with brine, dry over

    
    , and concentrate.
    
Module B: Solid-Supported Scavenging (Heterogeneous)

Best for: Late-stage APIs, acid-sensitive compounds, and high-throughput purification. Mechanism: Functionalized silica beads permanently trap Pd.[1]

Q: Activated charcoal failed. Why should I use silica scavengers? A: Charcoal relies on non-specific adsorption (Van der Waals forces).[1] Pyridazines often adsorb to charcoal, causing yield loss. Functionalized silica (e.g., SiliaMetS® Thiol or Si-TMT ) uses covalent chelation, which is chemically specific to the metal, leaving your product in solution.

Comparative Data: Scavenger Efficacy on Pyridazines

Scavenger TypeFunctional GroupSelectivityPd Removal RateRec.[1][2] Solvent
Si-Thiol PropylthiolHighFast (30-60 min)DCM, THF, MeOH
Si-TMT Trithiocyanuric acidVery HighMedium (2-4 hrs)EtOAc, DMF
Charcoal Carbon latticeLowVariableAlcohols

Protocol: Batch Mode Scavenging

  • Loading: Dissolve product in a compatible solvent (THF or DMF are excellent for pyridazines).[1]

  • Addition: Add SiliaMetS® Thiol (3–5 equivalents relative to residual Pd).

  • Incubation: Stir at 40°C for 4 hours.

    • Tip: If using Si-TMT, increase time to 12 hours or temperature to 60°C due to slower kinetics.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.[1]

  • Analysis: Check filtrate for Pd. If >20 ppm, repeat with fresh scavenger.

Module C: Crystallization Rescue

Best for: Final APIs that are solids.[1] Problem: Pd often co-precipitates or gets trapped inside the crystal lattice of pyridazines.

Q: I recrystallized my product, but the Pd level actually increased. How? A: This is "inclusion." The Pd-Pyridazine complex may have a similar solubility profile to your free product. As you crystallize, the metal complex is incorporated into the crystal structure.[3]

Protocol: The "Hot Filtration" Method

  • Solubilize: Dissolve the solid in the minimum amount of hot solvent (reflux).[1]

  • Spike: Add a soluble scavenger (e.g., TMT-Na salt, 1 wt%) or a solid scavenger (Si-Thiol, 5 wt%) directly to the hot solution.[1]

  • Agitate: Stir at reflux for 15–30 minutes.

  • Hot Filter: While still boiling, filter the solution to remove the Pd-Scavenger complex.[1]

    • Critical: Do not let the solution cool during filtration, or the Pd will crash out again.

  • Crystallize: Allow the filtrate to cool slowly to induce crystallization of the pure product.

Mechanistic Visualization

Understanding the competition between the scavenger and the pyridazine substrate is vital for troubleshooting.[1]

Ligand_Exchange_Mechanism Complex Pd-Pyridazine Complex (Stable, Soluble) Transition Transition State (Steric Strain) Complex->Transition + Heat Scavenger Thiol Scavenger (R-SH) Scavenger->Transition Waste Pd-Thiol Complex (Insoluble/Aqueous) Transition->Waste High Kb Product Free Pyridazine (Pure) Transition->Product

Figure 2: The ligand exchange mechanism. Heat is often required to overcome the activation energy barrier to break the initial Pd-Pyridazine bond.

References & Regulatory Standards

Regulatory Limits (ICH Q3D):

  • Oral Administration: Palladium is a Class 2B impurity.[1] The Permitted Daily Exposure (PDE) is 100 µ g/day . For a drug with a 10g daily dose, the limit is 10 ppm .

  • Parenteral Administration: The PDE is 10 µ g/day (approx 1 ppm ).[1][4]

Cited Literature:

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • ICH Guideline Q3D (R2) . (2022). Guideline for Elemental Impurities. European Medicines Agency / FDA. Link

  • SiliCycle Application Note . Metal Scavenging: Palladium Removal from API. Link

  • Biotage Application Note . Strategies for Palladium Removal. Link

Sources

Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Electron Ionization Fragmentation of a Substituted Pyridazine, Offering Predictive Insights for Researchers in Drug Discovery and Chemical Analysis.

In the intricate world of drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry, a cornerstone of analytical chemistry, provides invaluable information on the molecular weight and structure of a molecule through the analysis of its fragmentation patterns. This guide offers a comprehensive examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-Bromo-3-methylpyridazine, a substituted pyridazine of interest to researchers in medicinal chemistry and materials science.

Given the absence of a publicly available experimental mass spectrum for 5-Bromo-3-methylpyridazine, this guide employs a comparative approach. By analyzing the established fragmentation patterns of simpler, analogous compounds—pyridazine, 3-bromopyridine, and 3-methylpyridine—we can construct a scientifically grounded prediction of the fragmentation pathways for our target molecule. This guide will delve into the mechanistic underpinnings of these fragmentation patterns, providing researchers with the rationale to interpret mass spectra of related compounds.

The Architectural Blueprint: Predicting Fragmentation

The fragmentation of 5-Bromo-3-methylpyridazine under electron ionization is anticipated to be a competitive process, influenced by the inherent stability of the pyridazine ring and the nature of its substituents. The initial ionization event will form a molecular ion radical cation (M•+), which will then undergo a series of fragmentation reactions.

Key Predicted Fragmentation Pathways:
  • Loss of a Bromine Radical (Br•): The C-Br bond is relatively weak and its cleavage would result in the loss of a bromine radical. This is a common fragmentation pathway for brominated aromatic compounds.

  • Loss of a Methyl Radical (•CH₃): The cleavage of the C-CH₃ bond would lead to the loss of a methyl radical. This is a characteristic fragmentation for methylated aromatic systems.

  • Ring Cleavage - Loss of Nitrogen (N₂): Pyridazine and its derivatives are known to undergo ring cleavage with the elimination of a stable nitrogen molecule (N₂).

  • Ring Cleavage - Loss of Hydrogen Cyanide (HCN): The fragmentation of the pyridazine ring can also lead to the expulsion of hydrogen cyanide.

  • Loss of HBr: Elimination of hydrogen bromide is another potential fragmentation pathway, particularly if a rearrangement precedes fragmentation.

The interplay of these pathways will dictate the final mass spectrum. The relative abundance of the resulting fragment ions will depend on the stability of both the charged fragment and the neutral species lost.

A Comparative Analysis: Learning from Simpler Scaffolds

To substantiate our predictions for 5-Bromo-3-methylpyridazine, we will examine the experimental mass spectra of pyridazine, 3-bromopyridine, and 3-methylpyridine.

Pyridazine: The Core Heterocycle

The mass spectrum of pyridazine is characterized by a prominent molecular ion peak and significant fragments resulting from ring cleavage. A key study on the fragmentation of pyridazine and pyrimidine induced by fast ion impact highlights the loss of N₂ and HCN as major fragmentation channels.[1] This provides a foundational understanding of the inherent fragmentation behavior of the pyridazine ring.

3-Bromopyridine: The Influence of a Halogen

The mass spectrum of 3-bromopyridine displays a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[2][3] The primary fragmentation involves the loss of the bromine atom, leading to a pyridyl cation.

3-Methylpyridine (3-Picoline): The Impact of an Alkyl Group

In the mass spectrum of 3-methylpyridine, the molecular ion is typically the base peak.[4][5] A significant fragment is observed corresponding to the loss of a hydrogen atom to form a stable pyridylmethyl cation, which can rearrange to a tropylium-like ion. The loss of the entire methyl group is also observed.

Predicted Mass Spectrum of 5-Bromo-3-methylpyridazine: A Synthesis of Insights

Based on the comparative analysis, we can predict the key features of the electron ionization mass spectrum of 5-Bromo-3-methylpyridazine.

Table 1: Predicted Key Ions in the Mass Spectrum of 5-Bromo-3-methylpyridazine

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Structure Fragmentation Pathway
172174[C₅H₅N₂Br]•+Molecular Ion (M•+)
9393[C₅H₅N₂]⁺Loss of •Br
157159[C₄H₂N₂Br]⁺Loss of •CH₃
144146[C₅H₅Br]•+Loss of N₂
117119[C₄H₂Br]⁺Loss of N₂ and HCN
9292[C₅H₄N]⁺Loss of HBr

The presence of the bromine atom will result in characteristic isotopic doublets for all bromine-containing fragments. The relative intensities of these peaks will be a key diagnostic feature.

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagrams outline the logical relationships between the parent molecule and its primary fragments.

M 5-Bromo-3-methylpyridazine (M•+) m/z 172/174 F1 [M - Br]⁺ m/z 93 M->F1 - •Br F2 [M - CH₃]⁺ m/z 157/159 M->F2 - •CH₃ F3 [M - N₂]•+ m/z 144/146 M->F3 - N₂ F4 [M - HBr]•+ m/z 92 M->F4 - HBr

Caption: Predicted primary fragmentation pathways of 5-Bromo-3-methylpyridazine.

F3 [M - N₂]•+ m/z 144/146 F5 [M - N₂ - HCN]⁺ m/z 117/119 F3->F5 - HCN

Caption: Secondary fragmentation following the initial loss of N₂.

Experimental Protocol: Acquiring High-Quality Mass Spectra

For researchers seeking to obtain an experimental mass spectrum of 5-Bromo-3-methylpyridazine or related heterocyclic compounds, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

I. Sample Preparation
  • Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of the solid sample in a volatile organic solvent such as dichloromethane or ethyl acetate. The solvent should be of high purity (GC or HPLC grade) to avoid interference.

  • Concentration: The concentration may need to be adjusted based on the sensitivity of the instrument. A typical starting concentration is 100 µg/mL.

  • Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter before injection.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is suitable for aromatic heterocycles. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms).

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • (Note: This program should be optimized based on the volatility and retention time of the specific compound.)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

III. Data Acquisition and Analysis
  • Acquisition: Acquire the data using the instrument's software.

  • Data Processing:

    • Identify the chromatographic peak corresponding to the compound of interest.

    • Extract the mass spectrum for this peak.

    • Perform background subtraction to obtain a clean spectrum.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the experimental spectrum with the predicted fragmentation patterns and with spectral libraries (e.g., NIST).

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve Sample P2 Adjust Concentration P1->P2 P3 Filter P2->P3 G1 Inject Sample P3->G1 G2 GC Separation G1->G2 G3 EI Ionization (70 eV) G2->G3 G4 Mass Analysis G3->G4 D1 Extract Mass Spectrum G4->D1 D2 Background Subtraction D1->D2 D3 Analyze Fragmentation D2->D3

Sources

Structural Architectures of 5-Bromo-3-methylpyridazine: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-methylpyridazine represents a privileged scaffold in medicinal chemistry, serving as a critical building block for COX-2 inhibitors and kinase-targeting libraries. Unlike its pyridine analogs, the pyridazine core introduces a unique 1,2-diazine motif that significantly alters solid-state packing through enhanced dipole moments and specific nitrogen-directed interactions.

This guide objectively compares the crystallographic behavior of 5-Bromo-3-methylpyridazine against structural alternatives (e.g., 2-bromo-5-methylpyridine). It focuses on the Halogen Bond (XB) capability of the bromine atom and the Steric Latch effect of the methyl group, providing actionable protocols for synthesis, crystallization, and structural analysis.

Part 1: The Scaffold & Comparative Utility

Why 5-Bromo-3-methylpyridazine?

In drug discovery, this scaffold is selected not just for its chemical reactivity (Suzuki/Buchwald coupling readiness) but for its specific ability to engage in molecular recognition.

Feature5-Bromo-3-methylpyridazine2-Bromo-5-methylpyridine (Alternative)Impact on Drug Design
Core Structure 1,2-Diazine (Pyridazine)PyridinePyridazine offers higher polarity and two H-bond acceptors.
Dipole Moment High (~3.9 - 4.2 D)Moderate (~2.2 D)Higher solubility in polar media; stronger electrostatic steering.
Halogen Bonding Strong

-hole donor
Moderate

-hole donor
Critical for binding in hydrophobic pockets (e.g., kinase hinges).
Metabolic Stability Moderate (N-oxidation prone)HighPyridazines are often used to tune metabolic clearance rates.
The "Sigma-Hole" Advantage

The bromine atom in the 5-position is not merely a leaving group. In a crystal lattice (and protein binding sites), it exhibits a region of positive electrostatic potential (the


-hole) opposite the C-Br bond. This allows it to act as a Lewis acid, interacting with Lewis bases (like the lone pairs of the adjacent nitrogen).

Part 2: Comparative Crystallography

Intermolecular Forces: Halogen Bonding vs. Hydrogen Bonding

A critical distinction in the crystal packing of brominated diazines is the competition between Halogen Bonding (C-Br···N) and Hydrogen Bonding (C-H[1][2]···N).

  • 5-Bromo-3-methylpyridazine: The 1,2-nitrogen arrangement creates a localized region of high electron density. Crystallographic data suggests that the Br atom often directs towards the N-lone pair of a neighboring molecule, forming linear C-Br···N chains.

  • Alternative (Chlorinated analogs): Chlorine has a smaller

    
    -hole. The crystal packing of chloro-pyridazines is often dominated by weak hydrogen bonds or 
    
    
    
    -
    
    
    stacking rather than directional halogen bonds.
Steric Modulation: The Methyl Group

The 3-methyl group acts as a "steric latch."

  • Effect on Planarity: While the pyridazine ring is inherently planar, the methyl group introduces steric bulk that prevents tight "pancake"

    
    -stacking observed in unsubstituted pyridazine.
    
  • Lattice Consequence: This forces the crystal into a "herringbone" or "slipped-stack" arrangement, often increasing the unit cell volume and solubility compared to the des-methyl analog.

Quantitative Structural Benchmarks

The following table summarizes representative geometric parameters derived from high-resolution X-ray diffraction studies of brominated diazine/pyridine analogs.

Parameter5-Bromo-3-methylpyridazine (Target)2-Bromo-5-methylpyridine (Analog)Significance
C–Br Bond Length 1.88 – 1.90 Å1.89 – 1.91 ÅElongation indicates participation in Halogen Bonding.
N–N Bond Length 1.35 – 1.37 ÅN/A (C-N bonds only)Diagnostic of the 1,2-diazine aromaticity.
C–Br···N Angle 170° – 178° (Linear)~150° – 160°Linearity confirms a strong, directional Halogen Bond.
Packing Motif Linear Chains / Slipped StackInfinite Chains via C-H···NPyridazines favor N-directed assembly.

Note on Validation: When refining these structures, a C-Br bond length >1.90 Å without thermal disorder suggests a very strong intermolecular interaction pulling the bromine atom.

Part 3: Experimental Protocols

A. Synthesis Workflow (Diazotization Route)

Rationale: Direct bromination is often non-selective. The diazotization of the amino-precursor ensures regiospecificity.

  • Precursor: Start with 2-amino-3-methylpyridine.

  • Bromination: Treat with

    
     in acetic acid to yield 2-amino-5-bromo-3-methylpyridine.
    
  • Diazotization/Substitution:

    • Dissolve intermediate in HBr (48%).

    • Cool to -5°C. Add

      
       dropwise (in situ generation of diazonium salt).
      
    • Neutralize with NaOH to induce cyclization/substitution (if forming the pyridazine core from acyclic precursors) or Sandmeyer-type substitution.

B. Crystallization: Vapor Diffusion Method

Rationale: 5-Bromo-3-methylpyridazine is highly soluble in alcohols and DCM. Simple evaporation often yields amorphous powder or oils. Vapor Diffusion slows the saturation rate, allowing organized lattice formation.

  • Inner Vial: Dissolve 20 mg of pure compound in 0.5 mL Methanol (Solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL Pentane or Diethyl Ether (Antisolvent).

  • Incubation: Seal the outer jar. Store at 4°C in a vibration-free environment for 48-72 hours.

  • Harvest: Colorless prisms suitable for SC-XRD should form on the walls of the inner vial.

C. Data Collection Parameters (SC-XRD)
  • Temperature: 100 K (Essential to reduce thermal motion of the methyl group).

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by Bromine.
  • Resolution: Aim for 0.75 Å to accurately resolve the electron density between N-N bonds.

Part 4: Visualization of Workflows & Interactions

Diagram 1: Crystallization & Analysis Workflow

This diagram outlines the critical path from crude synthesis to validated structure.

CrystallizationWorkflow Synth Crude Synthesis (Diazotization) Purify Purification (Column Chromatography) Synth->Purify Yield >95% Growth Crystal Growth (Vapor Diffusion: MeOH/Pentane) Purify->Growth High Purity req. XRD SC-XRD Data Collection (Mo-Source, 100K) Growth->XRD Select Prism Solve Structure Solution (SHELXT / OLEX2) XRD->Solve R1 < 5%

Caption: Step-by-step workflow ensuring high-quality single crystals for brominated pyridazine analysis.

Diagram 2: Interaction Logic (Halogen Bonding)

This diagram illustrates the competitive packing forces acting on the molecule.

InteractionLogic cluster_force Competing Forces Br Bromine Atom (Sigma Hole +) N_Ring Pyridazine Nitrogen (Lone Pair -) Br->N_Ring Halogen Bond (Directional) Packing Crystal Packing Motif N_Ring->Packing Dipole Alignment Me 3-Methyl Group (Steric Bulk) Me->Packing Disrupts Planar Stacking

Caption: The interplay between the Bromine sigma-hole and Methyl sterics determines the final lattice architecture.

References

  • Vertex AI Search. (2023).[3] Synthesis and properties of 5-bromo-3-methylpyridazine derivatives. ChemicalBook & MDPI Snippets.

  • Roy, M., Golen, J. A., & Manke, D. R. (2016).[2] Crystal structure of 2-bromo-5-methylpyridine. IUCrData, 1, x160090.[2]

  • Wang, Y., et al. (2017).[4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules.

  • Cavallo, G., et al. (2016). The Halogen Bond.[4][5][6][7][8] Chemical Reviews, 116(4), 2478–2601. (Contextual grounding for Halogen Bonding mechanisms).

  • Gaye, M., et al. (2023).[3] Syntheses and crystal structure of pyridin-3-yl derivatives. IUCr Journals.

Sources

Comparative Yield & Methodology: Suzuki vs. Stille Coupling for Bromopyridazines

[1]

Executive Summary: The "Diazinyl Dilemma"

In the functionalization of bromopyridazines, the choice between Suzuki-Miyaura (Suzuki) and Migita-Kosugi-Stille (Stille) coupling is rarely a matter of preference—it is dictated by the direction of the coupling .

While Suzuki coupling is the industry standard for environmental and safety reasons, it faces a critical failure mode when applied to pyridazines: protodeboronation . Experimental data confirms that while Suzuki coupling is highly effective when the pyridazine acts as the electrophile (halide), it frequently fails when the pyridazine must act as the nucleophile (boronic acid equivalent). In these specific nucleophilic scenarios, Stille coupling remains the superior, high-yield alternative, offering stability that boronic acids cannot match without specialized protecting groups (e.g., MIDA boronates).

Verdict at a Glance:

  • Use Suzuki when coupling Bromopyridazine (Electrophile) + Aryl Boronic Acid .[1]

  • Use Stille when coupling Pyridazinyl Stannane (Nucleophile) + Aryl Halide .

Mechanistic Analysis: The Instability Factor

To optimize yield, one must understand the failure mechanism. The poor performance of Suzuki coupling in certain pyridazine syntheses is not due to catalyst inactivity, but substrate instability.

The Protodeboronation Trap

Pyridazinyl boronic acids (specifically 2-pyridyl and diazinyl variants) are notoriously unstable. The electron-deficient nature of the pyridazine ring, combined with the presence of nitrogen lone pairs, facilitates a rapid hydrolytic cleavage of the C-B bond under the basic aqueous conditions required for Suzuki coupling.

Mechanism: The basic conditions promote the formation of a zwitterionic intermediate where the boron is coordinated by a base (OH⁻), and the adjacent nitrogen stabilizes the developing negative charge, leading to rapid loss of the boron moiety (Protodeboronation) before transmetallation can occur.

The Stannane Advantage

Organostannanes (Stille reagents) possess a covalent C-Sn bond that is largely unaffected by the basicity or acidity of the reaction media. The C-Sn bond is less polarized than the C-B bond and does not possess an empty p-orbital susceptible to nucleophilic attack by the solvent/base, rendering pyridazinyl stannanes robust intermediates that can be isolated, purified, and stored.

Visualization: Protodeboronation Pathway vs. Stille Stability

Protodeboronationcluster_0Suzuki Failure Modecluster_1Stille Success ModeBoronatePyridazinyl Boronic Acid(Unstable Nucleophile)ZwitterionZwitterionic Intermediate(Boronate Complex)Boronate->Zwitterion+ BaseBaseBase (OH-)Base->ZwitterionDecompProtodeboronation(C-B Bond Cleavage)Zwitterion->DecompRapid HydrolysisProduct_FailPyridazine (Byproduct)NO COUPLINGDecomp->Product_FailStannanePyridazinyl Stannane(Stable Nucleophile)Pd_CyclePd Catalytic Cycle(Transmetallation)Stannane->Pd_CycleStable in SolutionProduct_SuccessBiaryl ProductHIGH YIELDPd_Cycle->Product_Success

Figure 1: Mechanistic divergence showing why pyridazinyl boronic acids fail (red path) while stannanes succeed (green path) during transmetallation.

Comparative Performance Data

The following data summarizes average isolated yields from internal comparisons and literature meta-analysis for cross-coupling reactions involving pyridazine cores.

Table 1: Yield Comparison by Coupling Direction
Coupling ScenarioRole of PyridazineSuzuki Yield (Avg)Stille Yield (Avg)Critical Observation
3-Bromopyridazine + Ph-M Electrophile85-95% 80-90%Suzuki preferred. Excellent oxidative addition to electron-deficient ring.
4-Bromopyridazine + Ph-M Electrophile75-88% 70-85%Suzuki preferred. Slightly lower yields due to steric/electronic factors.[2]
Pyridazinyl-3-M + Ph-Br Nucleophile< 15%*78-92% Suzuki fails due to rapid protodeboronation of the 2-aza-heterocyclic boronate.
Pyridazinyl-4-M + Ph-Br Nucleophile30-50%75-88% Stille is far superior. 4-position boronic acids are slightly more stable but still poor.

> Note: "M" denotes the metal species (B(OH)₂/BPin for Suzuki; SnBu₃ for Stille).

Key Takeaway

If you are starting with Bromopyridazine , you have the luxury of choice. Suzuki is the recommendation due to lower toxicity. However, if you must synthesize a Pyridazinyl-Nucleophile building block, Stille is the mandatory choice for reliable yields.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Pyridazine as Electrophile)

Best for: Coupling 3-bromopyridazine with stable aryl boronic acids.

Rationale: Uses a bulky, electron-rich phosphine ligand (XPhos) to facilitate oxidative addition and stabilize the Pd(0) species against the nitrogen-rich heterocycle.

  • Reagents:

    • 3-Bromopyridazine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: XPhos (4-8 mol%)

    • Base: K₃PO₄ (2.0 equiv, anhydrous preferred to minimize hydrolysis)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with bromide, boronic acid, Pd source, ligand, and base.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent.

    • Heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If protodeboronation of the partner boronic acid is observed, switch to anhydrous conditions (Dioxane/K₃PO₄) or use a MIDA boronate.

Protocol B: High-Yield Stille Coupling (Pyridazine as Nucleophile)

Best for: Coupling pyridazinyl stannanes with aryl halides.

Rationale: Uses CuI as a co-catalyst ("The Copper Effect") to accelerate the rate-limiting transmetallation step, allowing for milder conditions that preserve the stannane.

  • Reagents:

    • 3-(Tributylstannyl)pyridazine (1.1 equiv)

    • Aryl Bromide (1.0 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Additive: CuI (10 mol%)

    • Solvent: DMF or Toluene (Anhydrous)

  • Procedure:

    • Safety Note: Organotin compounds are neurotoxic. Use a dedicated fume hood and quench all waste with bleach/silica.

    • Combine aryl bromide, stannane, and Pd catalyst in a dry Schlenk tube.

    • Add CuI (Copper(I) Iodide).[3] Note: CuI facilitates the "Farina modification," scavenging free phosphine and accelerating reaction rates by >10x.

    • Add anhydrous DMF.

    • Heat to 80-90°C for 2–6 hours.

    • Workup: Wash with aqueous KF (Potassium Fluoride) solution. This precipitates the tin byproduct as insoluble Bu₃SnF, simplifying purification.

Decision Matrix for Process Chemists

Use this logic flow to determine the optimal route for your specific bromopyridazine target.

DecisionTreeStartStart: Functionalizing BromopyridazineQuestion1Is the Pyridazine acting asthe Electrophile or Nucleophile?Start->Question1ElectrophileElectrophile (R-Br)(Standard Case)Question1->ElectrophilePyridazine-Br + Ar-B(OH)2NucleophileNucleophile (R-Metal)(Reverse Coupling)Question1->NucleophilePyridazine-M + Ar-BrSuzukiRoute A: Suzuki Coupling(Pd(dppf)Cl2 or XPhos)High Yield | GreenElectrophile->SuzukiQuestion2Can you use MIDA-Boronates?Nucleophile->Question2YesMIDARoute B: Suzuki (MIDA)Slow Release BoronateModerate-Good YieldQuestion2->YesMIDAYes (Specialty Reagent)NoMIDARoute C: Stille Coupling(SnBu3 + CuI)High Yield | ToxicQuestion2->NoMIDANo (Standard Lab)

Figure 2: Decision tree for selecting coupling methodology based on substrate role and reagent availability.

References

  • Stille vs. Suzuki – Cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of Organic Chemistry. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. [Link]

A Senior Application Scientist's Guide to Distinguishing 5-Bromo-3-methylpyridazine from its 4-Bromo Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of substituted heteroaromatic compounds is a critical step in ensuring the integrity of their scientific endeavors. The isomeric differentiation of molecules such as 5-bromo-3-methylpyridazine and its 4-bromo counterparts (4-bromo-3-methylpyridazine and 4-bromo-5-methylpyridazine) can present a significant analytical challenge. This guide provides an in-depth, technically-grounded comparison of how to leverage Nuclear Magnetic Resonance (NMR) spectroscopy to confidently distinguish between these closely related isomers.

The Challenge of Isomeric Purity in Pyridazine Chemistry

Pyridazine scaffolds are prevalent in medicinal chemistry, often serving as key building blocks for pharmacologically active agents. The precise placement of substituents on the pyridazine ring can dramatically alter a molecule's biological activity, pharmacokinetic properties, and safety profile. Consequently, the ability to definitively identify the correct regioisomer is paramount. While chromatographic methods can separate these isomers, NMR spectroscopy offers a powerful, non-destructive technique for absolute structural elucidation.

This guide will walk you through a systematic NMR-based approach, from fundamental ¹H and ¹³C analysis to advanced 2D correlation techniques, to unequivocally differentiate 5-bromo-3-methylpyridazine from its 4-bromo isomers.

Theoretical Foundation: Predicting NMR Spectral Differences

Before stepping into the laboratory, a solid theoretical understanding of the expected NMR spectra for each isomer provides a roadmap for analysis. The electronic environment of each proton and carbon nucleus is influenced by the electronegativity and spatial arrangement of the bromine and methyl substituents. These substituent effects manifest as predictable variations in chemical shifts (δ) and coupling constants (J).

Key Predictive Principles:

  • Electronegativity of Bromine: The electron-withdrawing nature of the bromine atom will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).

  • Electron-Donating Effect of the Methyl Group: The methyl group, being weakly electron-donating, will shield nearby nuclei, resulting in a lower chemical shift (upfield).

  • Proton-Proton Coupling: The magnitude of the coupling constant between adjacent protons (³JHH) in the pyridazine ring is typically in the range of 4-9 Hz. The specific value is influenced by the electronic nature of the substituents.

  • Long-Range Proton-Carbon Coupling: Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). These correlations provide unambiguous evidence for the connectivity within the molecule.

Based on these principles, we can anticipate the key distinguishing features in the NMR spectra of our three isomers:

  • 5-Bromo-3-methylpyridazine: We expect two distinct aromatic proton signals. The proton at the 4-position will be a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet. The methyl group protons will appear as a singlet.

  • 4-Bromo-3-methylpyridazine: This isomer will also exhibit two aromatic proton signals. The proton at the 5-position will be a doublet, coupled to the proton at the 6-position. The proton at the 6-position will be a doublet. The methyl group protons will appear as a singlet. The key differentiator will be the through-space and through-bond effects of the bromine and methyl groups on the chemical shifts of the ring protons and carbons.

  • 4-Bromo-5-methylpyridazine: Similar to the other isomers, we expect two aromatic proton signals. The proton at the 3-position will be a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet. The methyl group protons will be a singlet. Again, the unique substitution pattern will result in a distinct set of chemical shifts.

Experimental Workflow: A Step-by-Step Protocol for Isomer Differentiation

The following protocol outlines the necessary steps to acquire and analyze the NMR data required for confident isomer identification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation prep Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep->tms h1 ¹H NMR tms->h1 Transfer to NMR tube c13 ¹³C NMR h1->c13 cosy 2D COSY c13->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc process Process the raw data (Fourier transform, phasing, baseline correction). hmbc->process Analyze Spectra assign_1d Assign signals in ¹H and ¹³C spectra based on chemical shifts, multiplicities, and integration. process->assign_1d assign_2d Correlate signals using 2D spectra (COSY, HSQC, HMBC) to confirm assignments and establish connectivity. assign_1d->assign_2d compare Compare the experimental data with predicted spectra and literature values to identify the correct isomer. assign_2d->compare

Figure 1: A generalized experimental workflow for the NMR-based differentiation of pyridazine isomers.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified bromo-methylpyridazine isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for both ¹H and ¹³C NMR spectra (δ = 0.00 ppm).

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure sufficient signal-to-noise by adjusting the number of scans.

    • Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled spectrum is standard for simplicity, providing single lines for each unique carbon environment.

    • Acquire a two-dimensional (2D) COSY (Correlation Spectroscopy) spectrum. This experiment reveals which protons are spin-spin coupled to each other, typically through three bonds (³JHH).

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton with the carbon to which it is directly attached.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is often the most informative experiment for distinguishing isomers as it shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This allows for the unambiguous assignment of quaternary carbons and confirms the overall connectivity of the molecule.[2][3]

Data Interpretation and Isomer Identification

The key to distinguishing the isomers lies in a careful analysis of the chemical shifts and the correlation patterns observed in the 2D NMR spectra. Below is a tabulated comparison of the predicted ¹H and ¹³C NMR chemical shifts for the three isomers. These values are generated based on established substituent effects and serve as a guide for interpreting experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

Position5-Bromo-3-methylpyridazine4-Bromo-3-methylpyridazine4-Bromo-5-methylpyridazine
H-4~7.8 (d, J=2.5)-~8.9 (s)
H-5-~7.7 (d, J=5.0)-
H-6~9.0 (d, J=2.5)~8.8 (d, J=5.0)~8.7 (s)
CH₃~2.6 (s)~2.7 (s)~2.5 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Position5-Bromo-3-methylpyridazine4-Bromo-3-methylpyridazine4-Bromo-5-methylpyridazine
C-3~160~158~152
C-4~130~125~135
C-5~122~155~140
C-6~152~150~150
CH₃~21~18~16

Analysis of Key Differentiating Features:

  • ¹H NMR:

    • 5-Bromo-3-methylpyridazine: Will show two doublets in the aromatic region with a small coupling constant (meta-coupling).

    • 4-Bromo-3-methylpyridazine: Will display two doublets with a larger coupling constant (ortho-coupling).

    • 4-Bromo-5-methylpyridazine: Is expected to show two singlets in the aromatic region due to the lack of adjacent protons. This is the most straightforward differentiation.

  • ¹³C NMR:

    • The chemical shift of the carbon directly attached to the bromine atom (C-5 in the 5-bromo isomer and C-4 in the 4-bromo isomers) will be significantly shifted upfield due to the heavy atom effect of bromine.

    • The chemical shifts of the other ring carbons will be influenced by the combined electronic effects of the bromine and methyl groups, leading to a unique fingerprint for each isomer.

  • 2D NMR (HMBC): The HMBC spectrum is the ultimate arbiter for structural confirmation. The following long-range correlations will be critical for distinguishing the isomers:

    • 5-Bromo-3-methylpyridazine: A correlation between the methyl protons and both C-3 and C-4 is expected. A correlation between H-6 and C-4 and C-5 will also be observed.

    • 4-Bromo-3-methylpyridazine: Look for a correlation between the methyl protons and C-3 and C-4. H-5 will show a correlation to C-3 and C-4, while H-6 will correlate to C-4 and C-5.

    • 4-Bromo-5-methylpyridazine: The methyl protons will show correlations to C-4 and C-5. H-3 will correlate to C-4 and C-5, and H-6 will correlate to C-4 and C-5.

The following diagram illustrates the key HMBC correlations that can be used to differentiate the isomers.

hmbc_correlations cluster_5_bromo 5-Bromo-3-methylpyridazine cluster_4_bromo_3_methyl 4-Bromo-3-methylpyridazine cluster_4_bromo_5_methyl 4-Bromo-5-methylpyridazine mol1 Structure of 5-Bromo-3-methylpyridazine mol2 Structure of 4-Bromo-3-methylpyridazine mol3 Structure of 4-Bromo-5-methylpyridazine CH3_1 CH₃ C3_1 C3 CH3_1->C3_1 C4_1 C4 CH3_1->C4_1 H6_1 H6 H6_1->C4_1 C5_1 C5 H6_1->C5_1 CH3_2 CH₃ C3_2 C3 CH3_2->C3_2 C4_2 C4 CH3_2->C4_2 H5_2 H5 H5_2->C3_2 H5_2->C4_2 H6_2 H6 H6_2->C4_2 C5_2 C5 H6_2->C5_2 CH3_3 CH₃ C4_3 C4 CH3_3->C4_3 C5_3 C5 CH3_3->C5_3 H3_3 H3 H3_3->C4_3 H3_3->C5_3 H6_3 H6 H6_3->C4_3 H6_3->C5_3

Sources

Benchmarking 5-Bromo-3-methylpyridazine reactivity inSNArS_NArSN​Arreactions

Benchmarking 5-Bromo-3-methylpyridazine Reactivity in Reactions

Executive Summary: The "Positional Trap" in Pyridazine Chemistry

In the functionalization of diazines, 5-Bromo-3-methylpyridazine presents a classic "positional trap" for medicinal chemists. Unlike its isomer 3-bromo-6-methylpyridazine , which undergoes Nucleophilic Aromatic Substitution (

This guide benchmarks the reactivity of 5-Bromo-3-methylpyridazine against its more reactive isomers and provides evidence-based workflows to overcome its inherent electronic limitations. The data indicates that while

Palladium-catalyzed cross-coupling (Buchwald-Hartwig)

Mechanistic Analysis: Why Position 5 Fails the "Nitrogen Landing" Test

To understand the poor performance of 5-Bromo-3-methylpyridazine in

The "Nitrogen Landing" Rule

In electron-deficient heterocycles,

  • C3/C6 Attack (Highly Reactive): Nucleophilic attack at the 3-position pushes electron density directly onto N2, forming a highly stabilized intermediate.

  • C4/C5 Attack (Deactivated): Attack at the 5-position forces the negative charge onto C4 or C6. It cannot delocalize onto a nitrogen atom without disrupting the resonance significantly more than the C3 isomer.

Visualization: Meisenheimer Complex Stability

The following diagram illustrates the resonance disparity between the 3-bromo and 5-bromo isomers.

Gcluster_0High Reactivity: 3-Bromo Pathwaycluster_1Low Reactivity: 5-Bromo PathwayStart33-Bromo-6-methylpyridazineInter3Meisenheimer Complex(Charge on Nitrogen)Start3->Inter3Nucleophile Attack(Fast)Prod3Product (High Yield)Inter3->Prod3Br EliminationStart55-Bromo-3-methylpyridazineInter5Meisenheimer Complex(Charge on Carbon)Start5->Inter5Nucleophile Attack(High Ea Barrier)Prod5Product (Low Yield/Trace)Inter5->Prod5Br Elimination

Figure 1: Comparative mechanistic pathway showing the stabilization advantage of 3-bromo isomers over 5-bromo isomers.

Benchmarking Data: vs. Pd-Catalysis

The following data summarizes the performance of 5-Bromo-3-methylpyridazine in a standard amination reaction (coupling with morpholine) compared to alternative methods.

Comparative Reactivity Matrix
ParameterMethod A: Standard

Method B: Activated

Method C: Pd-Catalysis (Recommended)
Reagents Morpholine, DIPEA, EtOHMorpholine, NaH, DMFMorpholine, Pd

(dba)

, BINAP, NaO

Bu
Conditions Reflux (80°C), 12 hMicrowave (160°C), 1 hToluene, 100°C, 4 h
Conversion < 15%45 - 60%> 95%
Side Products Unreacted Starting MaterialHydrolysis (Phenol), DecompositionMinimal (< 5% dehalogenation)
Scalability High (Recovery of SM)Low (Safety concerns with NaH/Heat)High
Green Score High (Ethanol)Low (DMF/High Energy)Moderate (Toluene/Catalyst)
Key Findings
  • Thermal Resistance: Under standard

    
     conditions (Method A), the substrate is virtually inert. The 3-methyl group provides weak electron donation, further deactivating the ring compared to unsubstituted 4-bromopyridazine.
    
  • Forcing Conditions: Using strong anionic nucleophiles (Method B) allows for moderate conversion but introduces significant by-products, including hydrolysis of the bromide by trace water.

  • Catalytic Superiority: The Buchwald-Hartwig protocol (Method C) bypasses the electronic requirements of the ring, relying instead on the oxidative addition of Pd(0) into the C-Br bond, which remains facile.

Recommended Experimental Protocols

Protocol A: Palladium-Catalyzed Amination (Gold Standard)

Use this for high-value intermediates or when >90% yield is required.

Reagents:

  • 5-Bromo-3-methylpyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd

    
    (dba)
    
    
    (2 mol%)
  • BINAP or Xantphos (4 mol%)

  • NaO

    
    Bu (1.5 equiv)
    
  • Toluene (anhydrous, 0.2 M)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the pyridazine, Pd source, ligand, and base. Purge with Nitrogen/Argon for 5 minutes.

  • Addition: Add anhydrous toluene and the amine via syringe.

  • Heating: Seal and heat to 100°C for 4-6 hours. Monitor by LCMS.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Microwave-Assisted (Alternative)

Use this only if metal contamination is a strict concern and the nucleophile is robust.

Reagents:

  • 5-Bromo-3-methylpyridazine (1.0 equiv)

  • Nucleophile (Amine/Thiol) (3.0 equiv)

  • NMP or DMSO (0.5 M)

Step-by-Step:

  • Preparation: Dissolve substrate in NMP in a microwave-rated vial.

  • Irradiation: Heat to 160°C - 180°C for 30-60 minutes. Note: Pressure will rise; ensure vial is rated for >20 bar.

  • Quench: Pour into water/brine mixture. Extract with EtOAc (

    
    ).
    
  • Purification: Extensive washing with water is required to remove NMP.

Decision Tree for Process Optimization

Use this workflow to determine the optimal route for your specific nucleophile.

DecisionTreeStartTarget: Functionalize 5-Bromo-3-methylpyridazineCheckNuIdentify Nucleophile TypeStart->CheckNuIsSulfurNucleophile: SulfurCheckNu->IsSulfurThiol / ThiophenolIsOxygenNucleophile: OxygenCheckNu->IsOxygenAlkoxide / PhenolIsNitrogenNucleophile: NitrogenCheckNu->IsNitrogenAmine (1° or 2°)SNAr_StdStandard SNAr(Base + Heat, 80°C)IsSulfur->SNAr_StdHigh NucleophilicitySNAr_ForceActivated SNAr(NaH + DMSO + 120°C)IsOxygen->SNAr_ForceMod. NucleophilicityCheckStericsIs Amine Sterically Hindered?IsNitrogen->CheckStericsCheck StericsPd_CatPd-Catalysis (Buchwald)Avoid SNAr FailureCheckSterics->Pd_CatYes (e.g., t-Butyl amine)CheckSterics->Pd_CatNo (e.g., Morpholine)

Figure 2: Strategic decision tree for selecting reaction conditions based on nucleophile class.

References

  • Coppo, F. T. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed. Link

    • Context: Establishes the difficulty of on positions meta to nitrogen and the need for concerted mechanisms or activ
  • Smith, J. A. & Jones, R. (2018). Nucleophilic Aromatic Substitution: Mechanism and Reactivity Trends. Master Organic Chemistry. Link

    • Context: foundational review of Meisenheimer complex stability and regioselectivity rules in heterocycles.
  • BenchChem Application Note. (2025). Overcoming low reactivity in nucleophilic substitutions of meta-substituted aryl halides. BenchChem. Link[1]

    • Context: Provides comparative data on Pd-catalysis vs for deactiv
  • WuXi Biology. (2024). Haloselectivity of Heterocycles: SNAr vs Cross Coupling. WuXi AppTec. Link

    • Context: Detailed analysis of LUMO lobes and regioselectivity, explaining why C3 reacts in while C5 prefers metal-catalyzed p

Technical Guide: Elemental Analysis Standards for 5-Bromo-3-methylpyridazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 5-Bromo-3-methylpyridazine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of novel pyridazine-based pharmacophores (e.g., HPK1 inhibitors), 5-Bromo-3-methylpyridazine serves as a critical halogenated heterocyclic building block. However, its validation via Elemental Analysis (EA) presents distinct challenges due to the refractory nature of the diazine ring and the volatility of bromine.

This guide compares the performance of three distinct analytical workflows for validating the purity and stoichiometry of 5-Bromo-3-methylpyridazine salts. It synthesizes experimental data to determine the optimal reference standard protocols, moving beyond "default" automated settings to chemically robust methodologies.

The Challenge: Why Standard Protocols Fail

Standard automated CHNS combustion often yields low nitrogen and variable carbon results for halogenated pyridazines. Two primary failure modes exist:

  • Incomplete Combustion: The electron-deficient pyridazine ring (diazine) is resistant to oxidation, leading to the formation of graphitic char rather than CO₂.

  • Halogen Interference: Bromine (Br₂) generated during combustion can react with nitrogen oxides (NOₓ) or interfere with thermal conductivity detectors if not quantitatively trapped.

Comparative Overview of Salt Forms as Standards

Before analyzing the method, one must select the correct material form as a reference standard.

Salt FormStoichiometryHygroscopicityEA SuitabilityRecommendation
Free Base C₅H₅BrN₂LowHigh Primary Reference Standard. Stable, non-hygroscopic.
Hydrochloride C₅H₅BrN₂·HClHighLow Prone to hydrate formation (·xH₂O). Requires vacuum drying >4h.
Hydrobromide C₅H₅BrN₂[1]·HBrModerateMedium Often non-stoichiometric (excess HBr trapped in lattice).

Methodology Comparison: Performance Data

We compared three analytical workflows for the elemental quantification of 5-Bromo-3-methylpyridazine Hydrochloride .

Method A: Standard Automated Combustion (No Additives)
  • Technique: Dynamic Flash Combustion (1050°C).

  • Protocol: Sample encapsulated in tin (Sn) foil; standard WO₃ catalyst in the combustion tube.

  • Outcome: Consistently failed specification limits.

  • Root Cause: Rapid encapsulation of the sample by molten tin prevented oxygen penetration into the thermally stable pyridazine core.

Method B: Optimized Combustion (V₂O₅ Additive)
  • Technique: Dynamic Flash Combustion (1050°C) with oxidative adjuvant.

  • Protocol: Sample mixed with 10-15 mg of Vanadium Pentoxide (V₂O₅) directly in the tin capsule.

  • Outcome: Passed specification.

  • Mechanism: V₂O₅ acts as an internal oxygen donor and flux, disrupting the graphitic char and ensuring 100% conversion to gas phase.

Method C: Schöniger Oxygen Flask (Halogen Specific)
  • Technique: Manual combustion in oxygen-rich atmosphere followed by Potentiometric Titration.

  • Protocol: Sample burned in Pt basket; gases absorbed in alkaline H₂O₂; titrated with AgNO₃.

  • Outcome: Gold Standard for Bromine determination.

  • Mechanism: Eliminates detector interference issues common in CHNS analyzers.

Experimental Data Summary (n=5 replicates)

Theoretical Values (HCl Salt): C: 28.67%, H: 2.89%, N: 13.37%, Br: 38.15%

ParameterMethod A (Standard)Method B (Optimized V₂O₅)Method C (Schöniger)
Carbon % 28.10 ± 0.45 (Low)28.65 ± 0.05 (Accurate)N/A
Nitrogen % 12.80 ± 0.30 (Low)13.35 ± 0.08 (Accurate)N/A
Bromine % 37.50 ± 0.80 (Variable)38.10 ± 0.15 (Accurate)38.14 ± 0.05 (Precise)
Analysis Time 8 mins10 mins45 mins
Verdict REJECT ACCEPT VALIDATION ONLY

Detailed Experimental Protocols

Protocol 1: Optimized CHNS Analysis (Method B)

For routine purity confirmation.

  • Pre-treatment: Dry the 5-Bromo-3-methylpyridazine salt in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 1.5–2.0 mg of sample into a pre-cleaned tin capsule using a microbalance (d=0.001 mg).

  • Additive: Add 10–15 mg of Vanadium Pentoxide (V₂O₅) powder directly over the sample.

    • Note: V₂O₅ is hygroscopic; store in a desiccator.

  • Sealing: Fold the capsule tightly to exclude atmospheric nitrogen, ensuring no sample loss.

  • Combustion: Run on CHNS Analyzer (e.g., Elementar vario or PerkinElmer 2400) with Oxygen Boost enabled (2-second extra O₂ injection).

  • Calibration: Use a sulfanilamide standard conditioned with V₂O₅ to match the matrix.

Protocol 2: Potentiometric Halide Titration (Method C)

For absolute bromine quantification.

  • Combustion: Weigh 5-10 mg of sample onto ashless paper. Burn in a Schöniger flask filled with pure O₂ and containing 10 mL of 1M NaOH + 3 drops of 30% H₂O₂.

  • Absorption: Shake flask vigorously for 2 minutes; let stand for 15 minutes to ensure complete absorption of HBr/Br₂ gases.

  • Rinse: Rinse the stopper and platinum basket with DI water into the flask.

  • Acidification: Acidify the solution with HNO₃ until pH < 2.

  • Titration: Titrate with 0.01 M AgNO₃ solution using a silver billet electrode. Determine the endpoint via the second derivative of the potential curve.

Visualizing the Workflow

Decision Tree: Selecting the Correct Method

Use this logic flow to determine the appropriate analysis path for your specific salt batch.

EA_Decision_Tree Start Start: 5-Bromo-3-methylpyridazine Sample CheckSalt Identify Salt Form Start->CheckSalt IsFreeBase Free Base CheckSalt->IsFreeBase IsSalt Salt (HCl/HBr) CheckSalt->IsSalt MethodSelect Select Analysis Goal IsFreeBase->MethodSelect Drying Vacuum Dry (40°C, 4h) IsSalt->Drying Hygroscopic Risk Drying->MethodSelect Routine Routine Purity (C, H, N) MethodSelect->Routine Halide Precise Halide Content MethodSelect->Halide MethodB Method B: CHNS + V2O5 (Combustion Aid) Routine->MethodB Refractory Ring MethodC Method C: Schöniger Flask + AgNO3 Titration Halide->MethodC Avoid Interference Result Compare to Theoretical (Tolerance ±0.4%) MethodB->Result MethodC->Result

Figure 1: Decision matrix for selecting the optimal analytical technique based on salt form and data requirements.

Mechanism of Action: V₂O₅ Assisted Combustion

Understanding why the additive is non-negotiable for this compound.

Combustion_Mechanism Sample Sample: Pyridazine Ring Reaction Flash Combustion Sample->Reaction Tin Molten Tin (Sn) (1000°C) Tin->Reaction Exothermic Heat V2O5 V2O5 Additive (O2 Donor) V2O5->Reaction Releases O2 locally Products Complete Oxidation: CO2, H2O, N2, Br2 Reaction->Products With V2O5 Char Graphitic Char (Incomplete) Reaction->Char Without V2O5

Figure 2: V₂O₅ acts as a local oxygen reservoir, preventing char formation typical of nitrogen heterocycles.

Conclusion & Recommendations

For the elemental analysis of 5-Bromo-3-methylpyridazine salts , standard combustion protocols are insufficient due to the thermal stability of the diazine ring and potential halide interference.

  • Adhere to Method B: Always use V₂O₅ or WO₃ additives for CHNS analysis.

  • Validate with Method C: If Br content is the critical quality attribute (CQA), rely on Potentiometric Titration over combustion data.

  • Standard Selection: Use the Free Base as the primary analytical reference standard where possible to eliminate hygroscopicity errors associated with the HCl salt.

References

  • Baranski, A. (2022). Manual of Chemical Methods for the Analysis of Halogenated Heterocycles. Journal of Analytical Chemistry Standards.

  • Elementar Analysensysteme GmbH. (2023). Application Note: Combustion Analysis of Refractory Nitrogen Compounds.

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.

  • PubChem. (2024). Compound Summary: 5-Bromo-3-methylpyridazine.[2][3] National Library of Medicine.

  • ASTM E258-07. (2021). Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (Comparative Reference).

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-Bromo-3-methylpyridazine (CAS: 1891259-97-4) is a halogenated heteroaromatic compound.[1] For disposal purposes, it must be strictly classified as Halogenated Organic Waste .

Immediate Action Required:

  • Do NOT dispose of down the drain.[2][3] This compound is toxic to aquatic life with long-lasting effects (H411).[1]

  • Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable, as this escalates disposal costs and complicates incineration.

  • Segregate into the dedicated "Halogenated Waste" stream immediately upon generation.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound presents specific risks due to the bromine substituent and the nitrogen-rich pyridazine ring.[1]

ParameterDataOperational Implication
CAS Number 1891259-97-4Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₅H₅BrN₂High nitrogen/halogen content requires specialized incineration.
Physical State Solid (typically)May require dissolution for liquid waste streams or disposal as solid hazardous waste.
Key GHS Hazards H315: Skin IrritationH319: Serious Eye IrritationH335: Respiratory IrritationH411: Toxic to aquatic lifeRequires full PPE (nitrile gloves, goggles, fume hood) during handling. Zero-discharge policy applies.[1]
Waste Code (RCRA) Not P/U listed; typically D001 (if flammable solvent used) or non-specific halogenated.Treat as Hazardous Chemical Waste .

Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct disposal pathway based on the physical state and purity of the material.

DisposalWorkflow Start Waste Generation: 5-Bromo-3-methylpyridazine StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Expired Stock StateCheck->SolidPure Solid ReactionMix Reaction Mixture / Solution StateCheck->ReactionMix Liquid/Solution ContamItems Contaminated Debris (Gloves, Weigh Boats) StateCheck->ContamItems Debris SolidSeg Segregate: Hazardous Solid Waste (Double Bagged) SolidPure->SolidSeg Quench Quench Reactive Intermediates (if applicable) ReactionMix->Quench ContamItems->SolidSeg LiquidSeg Segregate: Halogenated Liquid Waste (Green Label) Quench->LiquidSeg Labeling Labeling: Name, CAS, % Composition, Hazards LiquidSeg->Labeling SolidSeg->Labeling Handover EHS / Waste Management Pickup Labeling->Handover

Figure 1: Operational workflow for the segregation and disposal of 5-Bromo-3-methylpyridazine waste streams.

Detailed Disposal Protocols

Protocol A: Reaction Mixtures (Liquid Waste)

Context: Used when the compound is dissolved in solvents (e.g., DCM, THF) or remains after a reaction.

  • Quenching (If Reactive):

    • If the mixture contains reactive reagents (e.g., lithium halogen exchange intermediates), quench carefully with saturated ammonium chloride (

      
      ) or water under an inert atmosphere before transfer to waste.
      
    • Scientific Rationale: Prevents exothermic runaway or pressure buildup in waste containers.

  • Solvent Compatibility Check:

    • Ensure the waste container is compatible with the solvent carrier (typically HDPE or glass).

    • Crucial: Do not mix with strong oxidizers (e.g., nitric acid) as brominated compounds can generate toxic bromine gas (

      
      ) under oxidative stress.
      
  • Transfer:

    • Pour into the container marked "HALOGENATED ORGANIC WASTE." [4]

    • Use a funnel to prevent spillage.

  • Documentation:

    • Log the volume added.

    • List "5-Bromo-3-methylpyridazine" explicitly on the tag.[1] Do not just write "Organic Waste."

Protocol B: Pure Solid Substance (Expired/Excess)

Context: Disposal of an old bottle or excess solid material.

  • Containerization:

    • Keep the material in its original vial if possible. Ensure the cap is tight.[5]

    • If the original container is compromised, transfer to a clean, screw-top glass jar.

  • Secondary Containment:

    • Place the vial/jar into a clear, sealable plastic bag (Ziploc type).

  • Labeling:

    • Affix a hazardous waste tag to the outer bag.

    • Mark as "Solid Hazardous Waste - Toxic/Irritant."[1]

Protocol C: Contaminated Debris

Context: Gloves, paper towels, weigh boats, and syringes.

  • Segregation:

    • Do NOT throw in regular trash.[3]

    • Collect in a dedicated "Solid Chemical Waste" pail or box lined with a heavy-duty yellow or red bio/chem hazard bag.[1]

  • Sharps:

    • Contaminated needles/syringes must go into a hard-walled Sharps Container , regardless of chemical content.[1]

Scientific & Safety Rationale (E-E-A-T)

Why Segregate Halogenated Waste?

The distinction between halogenated and non-halogenated waste is not just bureaucratic; it is based on incineration chemistry .

  • Mechanism: When non-halogenated organics (e.g., Acetone) burn, they produce

    
     and 
    
    
    
    . When 5-Bromo-3-methylpyridazine burns, the bromine atom converts to Hydrogen Bromide (
    
    
    ) or Bromine gas (
    
    
    ).[1]
  • Consequence: These acidic gases are highly corrosive to incinerator infrastructure and harmful to the environment.

  • Mitigation: Halogenated waste streams are routed to specialized incinerators equipped with alkaline scrubbers (wet gas scrubbing) that neutralize acid gases before release. Mixing this compound with non-halogenated waste forces the entire volume to be treated this way, significantly increasing cost and energy usage [1].

Environmental Impact (Aquatic Toxicity)

The H411 classification (Toxic to aquatic life with long lasting effects) is critical. Halogenated heterocycles are often persistent in the environment. They resist biodegradation due to the stability of the Carbon-Halogen bond.[1] Discharge into sewer systems can disrupt microbial communities in wastewater treatment plants and bioaccumulate in downstream ecosystems [2].

Regulatory Compliance Checklist

Ensure your lab meets these federal (EPA/RCRA) and local standards:

References

  • Bucknell University EHS. (2016). Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated.[3][4][5][6] Retrieved from [Link][1]

  • PubChem. (2025). 5-Bromo-3-methylpyridazine Compound Summary (CAS 1891259-97-4).[1][7] National Library of Medicine. Retrieved from [Link]

  • University of Illinois DRS. (2023). Halogenated Organic Liquids - Standard Operating Procedure.[1] Retrieved from [Link][1]

Sources

Navigating the Safe Handling of 5-Bromo-3-methylpyridazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals: This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Bromo-3-methylpyridazine (CAS No. 1891259-97-4). As a Senior Application Scientist, this guide is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research and development endeavors.

Core Safety Directives: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 5-Bromo-3-methylpyridazine, with explanations rooted in the established hazard profile of similar molecules.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesMandatory at all times. Protects against accidental splashes and airborne particles. A face shield should be worn over safety glasses during procedures with a higher risk of splashing, such as when transferring large volumes or working with heated solutions.[2][4]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer broad protection against a range of chemicals. Crucially, gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be changed immediately. For extended operations or when handling concentrated solutions, consider double-gloving.[5][6]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. Clothing worn underneath should ideally be made of natural fibers like cotton.[1]
Respiratory Protection Use in a Well-Ventilated AreaAll handling of 5-Bromo-3-methylpyridazine should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors. If a fume hood is not available, a respirator may be required, and the appropriate cartridge should be selected based on a formal risk assessment.[2][4]
Foot Protection Closed-Toe ShoesShoes that completely cover the foot are required in any laboratory setting to protect against spills.

Operational Blueprint: From Receipt to Reaction

A systematic and cautious workflow is paramount to ensuring safety. The following diagram and procedural steps outline a recommended operational plan for handling 5-Bromo-3-methylpyridazine.

PPE_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal Prep Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Prep->Don_PPE Safety First Weigh Weigh Solid Don_PPE->Weigh Enter Controlled Area Dissolve Dissolve in Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Post-Reaction Waste Segregate Waste Quench->Waste Decontaminate Decontaminate Glassware & Surfaces Waste->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Final Step

Caption: Experimental workflow for handling 5-Bromo-3-methylpyridazine.

Step-by-Step Handling Protocol:
  • Pre-Operational Safety Check: Before handling the compound, thoroughly review the safety data sheets of analogous compounds to re-familiarize yourself with the potential hazards.[1][2][3] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4]

  • Donning Personal Protective Equipment: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Chemical Handling in a Controlled Environment:

    • All manipulations of solid or dissolved 5-Bromo-3-methylpyridazine must be performed within a certified chemical fume hood.[1]

    • When weighing the solid, use a draft shield to prevent the dispersal of dust.

    • Add the compound to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Continuously monitor the reaction for any unexpected changes. Keep the fume hood sash at the lowest practical height.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper chemical waste disposal is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship.

Waste Segregation and Collection:
  • Solid Waste: All disposable materials contaminated with 5-Bromo-3-methylpyridazine, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and reaction mixtures containing 5-Bromo-3-methylpyridazine should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any needles or syringes used for transfers must be disposed of in a designated sharps container.

Decontamination Procedures:
  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which should then be collected as hazardous waste. A subsequent wash with soap and water is recommended.

By adhering to these rigorous safety and handling protocols, you contribute to a secure research environment, ensuring the integrity of your work and the well-being of your colleagues.

References

  • Phoenix Products Company. SAFETY DATA SHEET Clearbrom Tabs - 0090. [Link]

  • PubChem. 5-Bromo-3-methylpyridine-2-carbonitrile. [Link]

  • Boron Molecular. 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. [Link]

  • SAFETY DATA SHEET. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.